The 8-Aminoquinoline Pharmacophore in Modern Drug Discovery: From Antimalarial Foundations to Multifunctional Therapeutics
Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the 8-aminoquinoline (8-AQ) scaffold. Historically pigeonholed as a niche antimalarial class, 8-AQ is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the 8-aminoquinoline (8-AQ) scaffold. Historically pigeonholed as a niche antimalarial class, 8-AQ is a highly privileged pharmacophore. Its unique electronic properties, lipophilicity, and metal-chelating capabilities make it a versatile foundation for rational drug design[1]. This technical guide deconstructs the mechanistic pharmacology of 8-AQs, explores their expanding therapeutic applications beyond infectious diseases, and provides self-validating experimental workflows for their laboratory evaluation.
Mechanistic Foundations: The Antimalarial Paradigm
The 8-AQs, epitomized by primaquine and tafenoquine, remain the only licensed therapeutics capable of eradicating the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for malaria relapses[2].
The Causality of Efficacy: Why are 8-AQs uniquely effective against dormant liver stages? The parent 8-AQ compound is essentially an inactive prodrug. Its efficacy relies entirely on hepatic bioactivation, primarily via Cytochrome P450 2D6 (CYP2D6), which hydroxylates the quinoline ring to form reactive metabolites like quinoneimines[2].
Once generated, these metabolites undergo a localized redox cycle catalyzed by upregulated parasite-specific enzymes, specifically P. falciparum ferredoxin-NADP+ reductase (PfFNR) and diflavin reductase (PfCPR)[3]. This enzymatic cycling generates massive amounts of reactive oxygen species (ROS)—such as hydrogen peroxide and hydroxyl radicals—which inflict catastrophic oxidative damage on parasite macromolecules, leading to cell death[2][3].
Two-step biochemical relay of 8-aminoquinolines culminating in parasite death via ROS generation.
Expanding the Pharmacological Horizon
Beyond malaria, the 8-AQ scaffold is being aggressively repurposed. Its ability to cross the blood-brain barrier (BBB) and selectively chelate metals has opened new avenues in neurodegenerative diseases and oncology[4].
Neuroprotection & Alzheimer’s Disease (AD):
In AD, metal dyshomeostasis (particularly Cu and Zn) drives amyloid-beta (Aβ) aggregation and oxidative stress. 8-AQ derivatives act as potent metal ionophores. Recent studies demonstrate that 8-AQ-uracil copper complexes and 8-AQ-melatonin hybrids not only restore metal homeostasis but also modulate the SIRT1/3-FOXO3a axis to prevent mitochondrial dysfunction and inhibit acetylcholinesterase (AChE)[4][5].
Antimicrobial & Anticancer Activity:
Structural modifications, such as the synthesis of 8-AQ-uracil metal (Cu, Mn, Ni) complexes, have yielded broad-spectrum antimicrobial agents highly effective against Gram-negative bacteria like S. dysenteriae[1]. Furthermore, the broader functionalized quinoline motif is heavily utilized in anti-tubercular and anticancer drug design (e.g., topotecan)[6].
Table 1: Biological Activities of 8-Aminoquinoline Derivatives
The primary bottleneck in 8-AQ clinical development is dose-limiting hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[2]. Modern Structure-Activity Relationship (SAR) campaigns focus on modifying the C5 position (e.g., alkoxy or aryloxy substitutions) to enhance blood-stage antimalarial activity while masking the prooxidant liability that causes hemolysis[7]. Because standard in vitro cultures lack hepatic enzymes, 3D human liver organoids are now integrated into the workflow to accurately mimic in vivo prodrug metabolism.
Iterative drug discovery workflow for evaluating and optimizing 8-aminoquinoline derivatives.
Validated Experimental Protocols
To evaluate novel 8-AQ derivatives, we employ self-validating in vitro systems. The following protocols detail the critical assays for assessing blood-stage antimalarial potential and neuroprotective efficacy.
Protocol 1: In Vitro Hematin Polymerization Inhibition Assay
Causality & Rationale: Blood-stage malaria parasites detoxify host free heme into inert hemozoin. Certain 5-substituted 8-AQs inhibit this process by binding directly to the hematin μ-oxo dimer[7]. This assay quantifies that inhibition.
Substrate Preparation: Dissolve[14C]hemin in 0.1 M NaOH, then neutralize with 1 M HCl and acetate buffer (pH 5.0) to mimic the acidic environment of the parasite's food vacuole.
Drug Incubation: Add the synthesized 8-AQ derivative (dissolved in DMSO) to the hemin solution. Crucial: Maintain a final DMSO concentration below 10% to prevent solvent-induced substrate precipitation[7].
Initiation: Introduce purified hemozoin extracted from P. falciparum to nucleate the polymerization reaction[7].
Incubation & Filtration: Incubate at 37°C for 12 hours. Terminate the reaction by filtering through a glass fiber filter to separate unpolymerized [14C]hemin from the insoluble hemozoin pellet.
Quantification: Measure the radioactivity of the pellet using liquid scintillation counting.
Self-Validation Checkpoint: Include Chloroquine as a positive control (expected IC50 ~10-20 nM) and a drug-free DMSO vehicle as a negative control. The assay is only valid if the positive control falls within 15% of its historical mean[7].
Protocol 2: Thioflavin-T (ThT) Fluorescence Assay for Aβ Aggregation
Causality & Rationale: To validate 8-AQ-melatonin hybrids for Alzheimer's disease, we must confirm their ability to block Aβ fibrillization. ThT is a benzothiazole dye that exhibits enhanced fluorescence only upon binding to amyloid fibrils[5].
Peptide Solubilization: Dissolve Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to monomerize the peptide. Evaporate the solvent and resuspend the peptide film in DMSO.
Co-Incubation: Dilute the Aβ monomers into phosphate buffer (pH 7.4). Add the 8-AQ derivative at varying concentrations (e.g., 1 µM, 10 µM)[5].
Aggregation Induction: Incubate the mixture at 37°C for 48 hours to allow self-induced Aβ aggregation[5].
ThT Staining: Add 5 µM Thioflavin-T solution to the incubated samples in a black 96-well microplate.
Measurement: Read fluorescence at an excitation of 450 nm and emission of 485 nm.
Self-Validation Checkpoint: Use Resveratrol as a positive anti-aggregation control. You must measure the baseline fluorescence of the 8-AQ compound alone to subtract any intrinsic autofluorescence, ensuring the signal drop is purely due to inhibited fibrillization[5].
References
Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide | BenchChem | 2
Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era | UKRI |3
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes | PMC / NIH | 1
Investigating the pharmacology of 8-Aminoquinoline antimalarial agents | MESA |
8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization | ASM Journals |7
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review | RSC Publishing | 6
Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons | ACS Omega | 4
Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease | Annals of Translational Medicine | 5
The 8-Aminoquinoline Antimalarials: A Technical Whitepaper on Discovery, Pharmacogenetics, and Radical Cure Mechanisms
Introduction to the Hypnozoite Challenge The eradication of Plasmodium vivax and Plasmodium ovale malaria represents one of the most complex challenges in modern parasitology. Unlike Plasmodium falciparum, these species...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Hypnozoite Challenge
The eradication of Plasmodium vivax and Plasmodium ovale malaria represents one of the most complex challenges in modern parasitology. Unlike Plasmodium falciparum, these species possess a dormant liver stage known as the hypnozoite, which can evade the host immune system and standard blood-stage antimalarials for months or even years[1]. The reactivation of these hypnozoites causes clinical relapses, driving ongoing transmission in endemic regions[2]. For nearly a century, a single class of synthetic compounds—the 8-aminoquinolines (8-AQs)—has remained the only therapeutic option capable of achieving "radical cure" by eradicating these dormant liver forms[3][4].
This whitepaper synthesizes the historical development, complex pharmacogenetics, and experimental methodologies surrounding 8-aminoquinolines, providing a comprehensive guide for researchers and drug development professionals.
Historical Evolution: From Pamaquine to Tafenoquine
The genesis of 8-aminoquinolines is deeply intertwined with 20th-century military history, driven by the urgent need to protect soldiers deployed to malaria-endemic zones[3][5].
Pamaquine (Plasmochin - 1926): The first rationally synthesized 8-aminoquinoline, pamaquine, was developed as a replacement for natural quinine[6]. While it successfully demonstrated tissue schizontocidal and hypnozoitocidal activity, its clinical utility was severely hampered by unpredictable and often fatal hemolytic crises, particularly when co-administered with other synthetic antimalarials like quinacrine[3][6].
Primaquine (1952): During the Korean War, the U.S. Army introduced primaquine, a less toxic and more effective analogue[6]. Primaquine became the global standard for radical cure. However, its widespread deployment led to the critical discovery in 1956 of Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency—the genetic basis for the severe acute hemolytic anemia (AHA) observed in a subset of patients treated with 8-AQs[3].
Tafenoquine (2018): Discovered in 1978 by the Walter Reed Army Institute of Research (WRAIR), tafenoquine was engineered to overcome primaquine's primary pharmacokinetic limitation: its short 6-hour half-life[1][7]. By incorporating a 5-phenoxy group, researchers extended the drug's half-life to approximately 15 days, allowing for a single-dose radical cure[8][9]. The FDA approved tafenoquine in 2018, marking the first new drug for P. vivax radical cure in over 60 years[1][3].
Mechanism of Action: The Biochemical Relay
The precise parasiticidal mechanism of 8-aminoquinolines is not due to the parent compound itself, but rather a complex, host-dependent biochemical relay[4]. 8-AQs are prodrugs that require hepatic bioactivation to exert their hypnozoitocidal effects[2].
The CYP2D6-Mediated Redox Cycle
Metabolic Activation: The parent 8-AQ is rapidly taken up by the host liver, where cytochrome P450 enzymes—predominantly CYP2D6—hydroxylate the quinoline ring[2][4].
Reactive Intermediates: This hydroxylation generates highly reactive quinoneimine metabolites[4].
Redox Cycling: These metabolites undergo continuous redox cycling, a process catalyzed by intracellular enzymes such as Cytochrome P450 Reductase (CPR)[4][10].
ROS Generation: The continuous transfer of electrons during redox cycling generates lethal levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide (
H2O2
), which inflict irreversible oxidative damage on the hypnozoite's macromolecules, leading to parasite death[4][10].
Fig 1: Two-step biochemical relay of 8-aminoquinolines culminating in ROS-mediated parasite death.
Pharmacogenetic Bottlenecks: CYP2D6 and G6PD
The reliance on host metabolism creates two major clinical bottlenecks:
CYP2D6 Polymorphisms: The CYP2D6 gene is highly polymorphic. Individuals who are "poor metabolizers" (PM) or "intermediate metabolizers" (IM) fail to generate sufficient reactive metabolites, leading to primaquine treatment failure and subsequent malaria relapses[2][11][12].
G6PD Deficiency: G6PD is the rate-limiting enzyme in the pentose phosphate pathway, essential for regenerating NADPH in erythrocytes. Because red blood cells lack mitochondria, they rely entirely on this pathway to neutralize oxidative stress. When 8-AQs generate systemic ROS, G6PD-deficient erythrocytes cannot counteract the oxidative assault, resulting in hemoglobin denaturation, Heinz body formation, and severe hemolysis[2][3].
Quantitative Pharmacokinetics: Primaquine vs. Tafenoquine
The structural differences between primaquine and tafenoquine dictate their distinct pharmacokinetic profiles. Tafenoquine's prolonged half-life is a direct result of its 5-phenoxy substitution, which shields the molecule from rapid metabolic degradation[8][9].
Table 1: Comparative Pharmacokinetics and Clinical Parameters of Key 8-Aminoquinolines [1][7][8][9][13][14][15]
Parameter
Primaquine
Tafenoquine
Discovery / FDA Approval
1946 / 1952
1978 / 2018
Terminal Half-Life (
t1/2
)
4 – 6 hours
14 – 16 days
Standard Radical Cure Dose
15–30 mg daily for 14 days
300 mg single dose
Primary Metabolic Pathway
CYP2D6 (Active), MAO-A (Inactive)
CYP2D6 (Debated contribution)
G6PD Contraindication
Yes (<30% activity)
Yes (<70% activity)
RBC Accumulation
Minimal
High (Whole blood:plasma ratio ~1.8)
Key Structural Feature
4-amino-1-methylbutylamino chain
5-phenoxy group addition
Experimental Methodologies: In Vitro Liver Stage Assay
Because 8-AQs require host-cell metabolism to become active, standard in vitro blood-stage assays are insufficient for evaluating their hypnozoitocidal efficacy[16]. The following protocol details a self-validating, high-content in vitro liver stage assay designed to accurately measure 8-AQ activity against P. vivax hypnozoites[16][17].
Step-by-Step Protocol: P. vivax Hypnozoite Drug Screening
Causality Note: Primary human hepatocytes (PHHs) must be used rather than immortalized cell lines (like HepG2) because immortalized lines rapidly lose their endogenous CYP450 expression, rendering them incapable of bioactivating 8-aminoquinolines.
Hepatocyte Preparation & Seeding:
Thaw cryopreserved PHHs and assess viability (>80% required).
Seed PHHs into collagen-coated 384-well plates at a density of 18,000 cells/well.
Validation Check: Treat a subset of control wells with 25 µM Rifampicin for 72 hours to confirm CYP3A4/CYP2D6 metabolic competence via a luminescence-based P450-Glo assay[17].
Sporozoite Infection:
Dissect salivary glands from Anopheles mosquitoes infected with P. vivax.
Inoculate each well with 10,000 to 15,000 sporozoites. Centrifuge the plate at 200 × g for 5 minutes to promote hepatocyte invasion.
Compound Administration (8-AQ Treatment):
At 3 days post-infection (dpi), replace media with fresh media containing serial dilutions of the 8-AQ test compound (e.g., primaquine, tafenoquine) and a partner drug (e.g., chloroquine) to mimic clinical synergy[16].
Include Atovaquone as a positive control for schizonticidal activity, and PI4K inhibitors as pan-liver-stage controls.
Incubation for Hypnozoite Maturation:
Incubate plates at 37°C, 5%
CO2
for 8 days, replenishing compound-dosed media every 48 hours. This extended timeline is critical to differentiate dormant hypnozoites from developing schizonts[16].
Fixation & Immunofluorescence Staining:
Fix cells with 4% paraformaldehyde.
Permeabilize and stain with parasite-specific antibodies: anti-UIS4 (Up-regulated in Infective Sporozoites 4) to delineate the parasitophorous vacuole membrane, and a nuclear counterstain (Hoechst 33342).
High-Content Imaging & Analysis:
Image plates using an automated confocal microscope.
Algorithmically classify parasites based on size: small, uninucleated UIS4-positive events (<10 µm) are classified as hypnozoites; large, multinucleated events are classified as schizonts.
Calculate
IC50
values based on the reduction in hypnozoite counts relative to DMSO vehicle controls.
Fig 2: High-content in vitro liver stage assay workflow for assessing 8-AQ hypnozoitocidal efficacy.
Future Directions in Antimalarial Drug Development
The reliance on 8-aminoquinolines presents a persistent public health paradox: the only drugs capable of eradicating the latent malaria reservoir are inherently toxic to a significant percentage of the endemic population due to G6PD deficiency[3][18].
Future drug discovery efforts are currently bifurcated into two strategies:
Precision Public Health: Utilizing point-of-care quantitative G6PD diagnostics and CYP2D6 genotyping to safely administer tafenoquine and optimize primaquine dosing for intermediate metabolizers[13][18].
Novel Chemotypes: Developing non-8-aminoquinoline hypnozoitocides. For example, novel 4(1H)-quinolones and imidazopyrazines are being screened using the aforementioned liver-stage assays. Because these novel chemotypes do not rely on oxidative stress/ROS generation for their mechanism of action, they theoretically bypass the hemolytic toxicity associated with G6PD deficiency[19].
Until these novel chemotypes reach clinical maturity, mastering the pharmacokinetics, pharmacodynamics, and host-metabolism dependencies of 8-aminoquinolines remains the cornerstone of global Plasmodium vivax eradication efforts.
References
Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. National Institutes of Health (NIH).[Link]
8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews (ASM).[Link]
Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Institutes of Health (NIH).[Link]
Comparing the transmission blocking efficacy of Primaquine and Tafenoquine with in vivo pre-clinical models. bioRxiv.[Link]
Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax. National Institutes of Health (NIH).[Link]
Operational effectiveness of tafenoquine and primaquine for the prevention of Plasmodium vivax recurrence in Brazil. National Institutes of Health (NIH).[Link]
The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria. eLife. [Link]
Reinventing primaquine for endemic malaria. Taylor & Francis.[Link]
Polymorphisms of the CYP2D6 gene and its relationship with Plasmodium vivax relapses after chloroquine-primaquine treatment. MalariaWorld.[Link]
Cytochrome P450 2D6 profiles and their relationship with outcomes of primaquine anti-relapse therapy. National Institutes of Health (NIH).[Link]
Population pharmacokinetics of the new antimalarial agent tafenoquine in Thai soldiers. National Institutes of Health (NIH).[Link]
Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax. ResearchGate.[Link]
Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro. Scientific Reports (Nature via UGA).[Link]
A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum. ResearchGate.[Link]
4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei. Antimicrobial Agents and Chemotherapy (ASM).[Link]
Product Monograph Including Patient Medication Information: PRIMAQUINE. Sanofi.[Link]
Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.[Link]
Physicochemical Profiling of Ethyl 8-aminoquinoline-7-carboxylate: Solubility Dynamics and Stability Kinetics
Molecular Architecture and Functional Causality Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1) is a highly specialized chemical intermediate that merges the privileged 8-aminoquinoline (AQ) scaffold with a stra...
Author: BenchChem Technical Support Team. Date: March 2026
Molecular Architecture and Functional Causality
Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1) is a highly specialized chemical intermediate that merges the privileged 8-aminoquinoline (AQ) scaffold with a strategically positioned ester functionality[1]. To understand its solubility and stability, one must first analyze the causality of its structural electronics.
The unsubstituted 8-aminoquinoline core is renowned in synthetic chemistry as a robust bidentate directing group, capable of forming highly stable 5- or 6-membered metallacycles with transition metals like palladium and nickel during C–H functionalization[2]. The stability of this AQ directing group stems from the strong resonance stabilization of the coordinate bonds it forms, making it notoriously difficult to remove without harsh conditions[3].
However, the introduction of the ethyl ester at the C7 position fundamentally alters the molecule's electronic landscape. The ester acts as an electron-withdrawing group (EWG) directly ortho to the 8-amino group. This structural choice induces two critical effects:
Electronic Deactivation: It pulls electron density away from the amine, lowering its pKa and reducing its nucleophilicity. While this slightly protects the amine from certain oxidative pathways compared to unsubstituted analogs, it makes the ester a primary target for hydrolytic cleavage.
Steric Hindrance: The bulky ethyl ester restricts the rotational freedom of the 8-amino group, influencing crystal packing and solvation dynamics.
Structural interplay between the 8-amino and 7-ester groups dictating molecular stability.
Thermodynamic Solubility Dynamics
The solubility of Ethyl 8-aminoquinoline-7-carboxylate is governed by its moderate lipophilicity, possessing a calculated LogP of approximately 1.99[1]. Like most aminoquinoline derivatives, its aqueous solubility is highly pH-dependent. Research on related 8-aminoquinolines demonstrates an exponential decrease in aqueous solubility as the pH of the medium increases, ultimately leading to the precipitation of the free base[4].
In drug development and assay design, relying on kinetic solubility (e.g., DMSO spiking into buffer) often leads to false data due to transient supersaturation. Therefore, understanding the thermodynamic equilibrium is critical.
Table 1: Physicochemical & Solubility Profile
Solvent / Medium
Solubility Category
Mechanistic Rationale
Water (pH 1.2 - 2.0)
Moderate (~0.5 - 1.0 mg/mL)
Protonation of the quinoline nitrogen disrupts the crystal lattice, increasing ion-dipole interactions with water[4].
Water (pH 7.4)
Poor (< 0.05 mg/mL)
Dominance of the uncharged free base; exponential solubility drop as pH exceeds the molecule's pKa[4].
DMSO / DMF
Freely Soluble (> 50 mg/mL)
High dielectric constant and strong hydrogen-bond accepting capacity efficiently solvate the free base.
Ethanol / DCM
Soluble (~10 - 20 mg/mL)
Favorable dipole-dipole interactions with the ester and the polarizable aromatic core.
Kinetic Stability and Degradation Pathways
The stability of Ethyl 8-aminoquinoline-7-carboxylate in solution is a balancing act between two primary degradation vectors: ester hydrolysis and amine oxidation .
Aromatic amines are inherently susceptible to oxidative degradation. Exposure to dissolved oxygen, transition metal contaminants, or UV light can catalyze the formation of N-oxides or radical-mediated dimerization. In related amino-aromatic compounds, this oxidative degradation is visually indicated by a distinct color change (darkening) of the solution[5]. Conversely, the C7 ester is vulnerable to solvolysis. While relatively stable at neutral pH due to steric shielding, it undergoes rapid saponification under basic conditions and slower equilibrium-driven hydrolysis under acidic conditions.
To generate trustworthy data, experimental protocols must be designed as self-validating systems. This means incorporating internal controls that immediately flag procedural errors, such as incomplete quenching or matrix effects.
Causality: Kinetic solubility overestimates true solubility. The shake-flask method ensures thermodynamic equilibrium is reached between the solid phase and the saturated solution.
Preparation: Add 10 mg of solid Ethyl 8-aminoquinoline-7-carboxylate to 2 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 7.4).
Equilibration: Agitate the suspension at 300 rpm in a thermomixer set to 25.0 ± 0.1 °C. Protect from light to prevent photodegradation[5].
Self-Validation Check: Extract 100 µL aliquots at 24 hours and 48 hours. Centrifuge at 10,000 x g for 15 minutes. If the concentration difference between the 24h and 48h supernatant is < 5%, thermodynamic equilibrium is confirmed.
Quantification: Dilute the supernatant 1:10 in mobile phase containing 10 µg/mL of an internal standard (e.g., 4-nitroaniline). Analyze via RP-HPLC-UV at 254 nm against a matrix-matched calibration curve.
Causality: If a stressed sample is placed directly into an autosampler, degradation continues while it waits in the queue, skewing the kinetic data. Immediate chemical quenching is required to freeze the degradation profile at the exact time point.
Self-validating workflow for forced degradation and stability kinetic modeling.
Stock Initiation: Prepare a 1.0 mg/mL stock solution in anhydrous DMSO.
Stress Induction: Aliquot 100 µL of the stock into 900 µL of stress media (e.g., 0.1M HCl, 0.1M NaOH, or 3% H₂O₂). Incubate at 60 °C (for hydrolytic stress) or room temperature (for oxidative stress).
Time-Point Extraction & Quenching: At exactly 0, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately quench the reaction:
Acid stress: Quench with equivalent volume of 0.1M NaOH.
Base stress: Quench with equivalent volume of 0.1M HCl.
Oxidative stress: Quench with a molar excess of sodium thiosulfate.
Mass Balance Validation: Inject the quenched samples onto a C18 RP-HPLC column. Calculate the mass balance using the formula: (Area_parent_t + Σ Area_degradants_t) / Area_parent_t0. A mass balance recovery of 98–102% validates that no volatile or irreversibly column-retained degradants were missed.
References
Dutta, Asish Kumar, et al. "Physicochemical characterization of NPC 1161C, a novel antimalarial 8-aminoquinoline, in solution and solid state." AAPS PharmSciTech 12.1 (2011): 177-191. [Link]
Structural and Conformational Profiling of Ethyl 8-Aminoquinoline-7-Carboxylate: Implications for Directed C-H Functionalization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern synthetic organic chemistry, the strategic functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern synthetic organic chemistry, the strategic functionalization of inert carbon-hydrogen (C-H) bonds has revolutionized the construction of complex molecular architectures. At the heart of this methodology is the choice of the directing group. While the standard 8-aminoquinoline (8-AQ) motif is universally recognized as a powerful bidentate auxiliary [[1]]([Link]), the introduction of an ethyl carboxylate moiety at the C7 position—yielding Ethyl 8-aminoquinoline-7-carboxylate —fundamentally alters the molecule's electronic landscape and conformational dynamics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the causality behind the conformational locking of this specific derivative, its electronic perturbation of transition-metal catalysts, and provide field-proven, self-validating protocols for its application in C-H activation workflows.
Molecular Architecture & Conformational Dynamics
Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1) is an advanced heterocyclic building block. Its structure consists of a planar quinoline core substituted with a primary amine at the 8-position and an ethyl ester at the 7-position.
Conformational Locking via Intramolecular Hydrogen Bonding
The spatial proximity of the 8-amino group and the 7-carboxylate group dictates the molecule's resting conformation. The hydrogen atoms of the primary amine (-NH₂) can engage in intramolecular hydrogen bonding with the carbonyl oxygen of the C7-ester.
Causality: This H-bond effectively "locks" the ethyl ester into coplanarity with the quinoline ring system. Consequently, the steric bulk of the ethyl group is projected outward, creating a highly specific steric environment around the N,N-bidentate binding pocket. When a transition metal (e.g., Pd, Ni, Co) coordinates to the quinoline nitrogen and the amide nitrogen (post-installation), this pre-organized conformation minimizes the entropic penalty of metallacycle formation.
Electronic Perturbation and Hammett Analysis
The 7-carboxylate group is strongly electron-withdrawing via both inductive and resonance effects.
Causality: Recent Hammett investigations of substituted 8-aminoquinolines in Ni(II)-mediated C(sp³)-H activation reveal that electron-withdrawing groups significantly influence the pre-equilibrium of paramagnetic intermediate complexes . By pulling electron density away from the quinoline nitrogen, the C7-ester reduces its Lewis basicity. This prevents "over-coordination" or catalyst poisoning—a common failure mode where the directing group binds too tightly to the metal, inhibiting the subsequent oxidative addition or reductive elimination steps.
Fig 1: Conformational and electronic interplay in 7-substituted 8-aminoquinoline metal chelates.
Quantitative Data Summary
To facilitate rapid comparison for drug development professionals, the physicochemical and structural parameters of Ethyl 8-aminoquinoline-7-carboxylate are summarized below.
Table 1: Physicochemical and Structural Properties
Property
Value
Implication for Synthesis
CAS Number
1179221-26-1
Unique identifier for procurement.
Molecular Formula
C₁₂H₁₂N₂O₂
Determines mass balance in coupling.
Molecular Weight
216.24 g/mol
Used for stoichiometric calculations.
SMILES
O=C(C1=CC=C2C=CC=NC2=C1N)OCC
Computational modeling input.
Topological Polar Surface Area (TPSA)
65.21 Ų
Indicates moderate polarity; soluble in DCM/DMF.
LogP
1.99
Lipophilic enough for standard organic extraction.
H-Bond Donors / Acceptors
1 / 4
Dictates solvent interaction and H-bonding networks.
Table 2: Comparative Directing Group Efficacy
Directing Group
Coordination
Electronic Nature
C-H Activation Rate
Cleavage Difficulty
Standard 8-AQ
N,N-Bidentate
Neutral / Electron-Rich
Baseline
High (Requires harsh acid)
Ethyl 8-AQ-7-carboxylate
N,N-Bidentate
Electron-Withdrawing
Modulated (Substrate Dep.)
Moderate (Sterically assisted)
Picolinamide (PA)
N,N-Bidentate
Electron-Deficient
Lower
Low
The Catalytic Workflow: Application in C-H Activation
The application of 8-aminoquinoline derivatives involves a distinct, self-validating lifecycle: Installation, Metallation/Activation, Functionalization, and Cleavage .
Fig 2: Catalytic cycle and workflow for C-H functionalization using the 8-AQ directing group.
Experimental Protocols
The following methodologies are engineered to be self-validating systems. Every reagent choice is grounded in the mechanistic causality of the 7-carboxylate substitution.
Protocol 3.1: Installation of Ethyl 8-aminoquinoline-7-carboxylate
Because the 8-amino group is deactivated by the electron-withdrawing 7-carboxylate via inductive and resonance effects, standard coupling agents (like EDC/HOBt) often fail or result in poor yields. Highly reactive uronium salts (HATU) are required.
Step-by-Step Procedure:
Activation: Dissolve the target aliphatic carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the active HOAt ester.
Coupling: Add Ethyl 8-aminoquinoline-7-carboxylate (1.1 equiv) to the activated mixture. Heat the reaction to 60 °C for 12 hours. Causality: Heating is necessary to overcome the steric hindrance and reduced nucleophilicity of the C7-substituted amine.
Self-Validation (Workup): Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The quinoline derivative is highly UV-active; TLC monitoring at 254 nm will confirm the disappearance of the starting amine. Wash the organic layer extensively with 5% LiCl aqueous solution to completely remove DMF and HATU byproducts.
The electron-withdrawing C7-ester makes the resulting palladacycle more electrophilic, accelerating the oxidative addition of the aryl iodide coupling partner.
Step-by-Step Procedure:
Reaction Setup: In an oven-dried Schlenk tube, combine the installed amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), Aryl Iodide (2.0 equiv), and Ag₂CO₃ (1.5 equiv).
Solvent & Atmosphere: Add hexafluoroisopropanol (HFIP) or t-Amyl-OH (0.1 M). Seal the tube and purge with Argon. Causality: Ag₂CO₃ acts dually as a base to deprotonate the amide (facilitating X-type N-coordination) and as a halide scavenger to abstract iodide, driving reductive elimination.
Heating: Stir at 110 °C for 24 hours.
Self-Validation (Purification): Cool to room temperature. The formation of a grey/black precipitate (AgI and Pd black) is a visual indicator of catalyst turnover. Filter the crude mixture through a pad of Celite to remove metal salts before silica gel chromatography.
Protocol 3.3: Cleavage of the Directing Group
8-AQ amides are notoriously stable due to their bidentate nature. However, the 7-carboxylate group introduces steric strain that twists the amide bond slightly out of planarity, potentially lowering the activation energy for hydrolysis compared to unsubstituted 8-AQ .
Step-by-Step Procedure:
Hydrolysis: Dissolve the functionalized amide in a mixture of Ethanol and 6M HCl (1:1 ratio, 0.05 M).
Reflux: Heat the mixture to 110 °C for 24–48 hours. Causality: The strong acid first protonates the quinoline nitrogen, which inductively destabilizes the amide bond, rendering the carbonyl carbon susceptible to nucleophilic attack by water.
Self-Validation (Isolation): Cool the mixture and evaporate the ethanol. Adjust the aqueous layer to pH 3-4 and extract with DCM to isolate the functionalized free carboxylic acid. The recovery of the hydrolyzed directing group (8-aminoquinoline-7-carboxylic acid) in the aqueous phase confirms mass balance.
References
Corbet, M., & De Campo, F. "8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds." Angewandte Chemie International Edition, 2013, 52(38), 9896-9898. Available at:[Link]
Semantic Scholar. "8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds." Semantic Scholar Database. Available at:[Link]
American Chemical Society (ACS). "Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp³)–H Activation: A Hammett Investigation of 8-Aminoquinoline." Organometallics, 2023. Available at:[Link]
Applications of Ethyl 8-aminoquinoline-7-carboxylate in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry of Ethyl 8-aminoquinoline-7-carboxylate Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold Ethyl 8-aminoquinoline-7-carboxylate is a heterocyclic building...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Medicinal Chemistry of Ethyl 8-aminoquinoline-7-carboxylate
Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold
Ethyl 8-aminoquinoline-7-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry. Its molecular structure, featuring a quinoline core substituted with an amino group at the 8-position and an ethyl carboxylate group at the 7-position, presents a unique combination of functionalities.[1] The 8-aminoquinoline (8-AQ) motif is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets, making it a valuable starting point for drug discovery.[2] The dual functional groups—an amine and an ester—serve as versatile handles for chemical modification, allowing for the systematic synthesis of diverse compound libraries. This enables extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The inherent ability of the 8-aminoquinoline core to chelate metal ions also contributes to some of its biological activities and applications as chemosensors.[3][4]
This guide provides a detailed overview of the applications of Ethyl 8-aminoquinoline-7-carboxylate and its derivatives, focusing on key therapeutic areas and providing detailed protocols for its synthetic manipulation.
Caption: Chemical structure of Ethyl 8-aminoquinoline-7-carboxylate.
Part 1: Therapeutic Applications and Bioactivity
The 8-aminoquinoline scaffold is a cornerstone in the development of treatments for a range of diseases. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antimalarial, and neuroprotective agents.
Anticancer Activity
Quinoline-based compounds are well-established as potent anticancer agents, acting through diverse mechanisms such as inhibiting DNA replication enzymes (e.g., topoisomerase IIα), arresting the cell cycle, inducing apoptosis (programmed cell death), and modulating critical cell signaling pathways like PI3K/Akt/mTOR that are often overactive in cancers.[5][6][7] Derivatives synthesized from the 8-aminoquinoline core contribute significantly to this field. For example, novel pyrano[3,2-c]quinoline-3-carboxylates have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in breast and colon cancer.[8] These compounds have shown potent antiproliferative activity, inducing apoptosis by activating caspases and altering the expression of cell death regulators like Bax and Bcl-2.[8]
With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. The 8-aminoquinoline framework has been instrumental in the development of novel fluoroquinolones.[9][10] By performing Suzuki-Miyaura cross-coupling reactions on precursors like ethyl-7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate, researchers have synthesized 8-amino-7-(aryl/hetaryl)fluoroquinolones.[9][10] These compounds exhibit significant antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[10][11] The activity of some of these synthetic agents has been shown to be comparable or even superior to standard antibiotics such as ciprofloxacin and ampicillin.[9][10] Metal complexes of 8-aminoquinolines have also demonstrated antimicrobial properties, highlighting the scaffold's versatility.[12][13]
Historically, 8-aminoquinolines are one of the most important classes of synthetic antimalarial drugs. Primaquine, an 8-aminoquinoline analog, is an FDA-approved drug for treating relapsing forms of malaria caused by Plasmodium vivax and P. ovale.[12][14] Tafenoquine is another crucial 8-AQ drug developed for this purpose.[12] The scaffold's utility lies in its effectiveness against the liver stages (hypnozoites) of the parasite, which are responsible for disease relapse.[14][15] Ethyl 8-aminoquinoline-7-carboxylate serves as a key starting material for creating new analogs with potentially improved efficacy and a better safety profile, particularly concerning the risk of hemolysis in patients with G6PD deficiency, a known side effect of some 8-AQ drugs.[12]
Applications in Neurodegenerative Diseases
The unique properties of the 8-aminoquinoline scaffold have also been leveraged in the design of multifunctional agents for neurodegenerative disorders like Alzheimer's disease. The pathology of Alzheimer's is complex, involving amyloid-beta (Aβ) aggregation, oxidative stress, and dysregulation of metal ions (e.g., copper).[16] Researchers have designed and synthesized hybrid molecules that combine the 8-aminoquinoline core with natural antioxidants like caffeic acid or melatonin.[16][17] These compounds are designed to act on multiple pathological pathways simultaneously. The 8-aminoquinoline moiety acts as a metal chelator, sequestering excess copper ions that contribute to oxidative damage, while the antioxidant portion helps to neutralize harmful free radicals.[17]
Part 2: Synthetic Protocols and Methodologies
The value of Ethyl 8-aminoquinoline-7-carboxylate stems from its synthetic accessibility and the reactivity of its functional groups. The following protocols outline key transformations for synthesizing and derivatizing this scaffold.
Caption: Versatility of the 8-aminoquinoline scaffold in drug discovery.
Protocol 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
Rationale: The Gould-Jacobs reaction is a classical and reliable method for constructing the 4-hydroxyquinoline core, which is a key precursor to many quinoline-based drugs.[18] The reaction involves the condensation of an aniline with a malonate derivative, followed by a thermally induced intramolecular cyclization. Subsequent functional group manipulations can then yield the target Ethyl 8-aminoquinoline-7-carboxylate.
Appropriate reagents for reduction of nitro group and subsequent functionalization
Procedure:
Condensation: In a round-bottom flask, combine the substituted aniline (1 equiv.) and diethyl 2-(ethoxymethylene)malonate (1.1 equiv.). Heat the mixture, typically at 100-130°C, for 1-2 hours until the reaction is complete (monitored by TLC). This forms the intermediate anilinomethylenemalonate.[18]
Cyclization: Add the crude intermediate to preheated diphenyl ether (at ~250°C). Maintain the temperature for 15-30 minutes to induce thermal cyclization, forming the ethyl 4-hydroxyquinoline-3-carboxylate derivative.[18]
Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry.
Chlorination: To convert the 4-hydroxy group into a more reactive 4-chloro group, reflux the product in phosphorus oxychloride (POCl₃).[18] This step is crucial for subsequent nucleophilic substitution reactions.
Further Steps: The resulting intermediate can then be carried forward. The nitro group is reduced to the amine (e.g., using iron powder in ammonium chloride solution), and other modifications can be made to arrive at the final Ethyl 8-aminoquinoline-7-carboxylate structure.[10]
Protocol 2: Derivatization at the 7-Position via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl or heteroaryl groups onto the quinoline scaffold. This protocol is adapted from methods used to synthesize 8-amino-7-(aryl/hetaryl)fluoroquinolones and demonstrates how a halogenated precursor can be diversified.[9][10]
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 7-chloro-8-aminoquinoline substrate, the boronic acid, and the base in the chosen solvent system.
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
Heating: Heat the mixture to reflux (typically 80-100°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 7-aryl-8-aminoquinoline derivative.[10]
Caption: General scheme for Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Amide Bond Formation at the 8-Amino Position
Rationale: The 8-amino group is a key site for derivatization to attach side chains, as seen in many antimalarial drugs, or to link other pharmacophores. Standard peptide coupling reagents provide a mild and efficient way to form a stable amide bond.[17][19]
Materials:
8-Aminoquinoline derivative (with a free amino group) (1 equiv.)
Carboxylic acid of interest (1.1 equiv.)
Coupling agent (e.g., TBTU, DCC, or HATU) (1.2 equiv.)
Organic base (e.g., DIPEA or Et₃N) (2-3 equiv.)
Anhydrous solvent (e.g., DMF or DCM)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent (e.g., TBTU) and the organic base (e.g., DIPEA). Stir for 20-30 minutes to activate the carboxylic acid, forming an active ester intermediate.[19]
Amine Addition: Add a solution of the 8-aminoquinoline derivative in the same solvent to the reaction mixture.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired 8-acylaminoquinoline derivative.[17][19]
Conclusion
Ethyl 8-aminoquinoline-7-carboxylate is more than just a chemical intermediate; it is a strategic platform for the discovery of new therapeutic agents. Its proven track record in the development of anticancer, antimicrobial, and antimalarial drugs underscores the enduring importance of the quinoline scaffold in medicinal chemistry. The synthetic versatility of this molecule ensures that it will continue to be a valuable tool for researchers and drug development professionals seeking to address unmet medical needs.
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Advanced Application Note: Ethyl 8-aminoquinoline-7-carboxylate in the Design of Fluorogenic Metal Ion Chemosensors
Executive Summary & Mechanistic Principles Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1) is a highly specialized, bifunctional building block utilized in the development of advanced fluorogenic chemosensors. F...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Principles
Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1) is a highly specialized, bifunctional building block utilized in the development of advanced fluorogenic chemosensors. For drug development professionals and analytical chemists, the detection and quantification of trace metal ions (such as Zn²⁺, Cu²⁺, and Hg²⁺) in biological and environmental samples is a critical necessity.
The 8-aminoquinoline scaffold is a privileged structure for metal ion recognition. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the borderline basicity of the quinoline and amino nitrogen atoms makes them ideal for coordinating with borderline acids like Zn²⁺ .
The Causality of the Design:
In its unbound state, the lone pair of electrons on the 8-amino group participates in Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which typically quenches the fluorophore's emission. The strategic presence of the ethyl carboxylate ester at the 7-position acts as a strong electron-withdrawing group (EWG). This lowers the Highest Occupied Molecular Orbital (HOMO) energy level, red-shifting the absorption profile and fine-tuning the ICT process .
Upon target analyte introduction, the metal cation coordinates with the N,N-bidentate pocket. This binding restricts the free rotation of the amino group, completely inhibiting the non-radiative PET pathway. The result is a dramatic Chelation-Enhanced Fluorescence (CHEF) effect, yielding a highly sensitive "turn-on" signal .
Fig 1: Mechanism of PET inhibition and CHEF activation upon metal ion coordination.
Quantitative Photophysical & Binding Parameters
When functionalized into a mature chemosensor, derivatives of Ethyl 8-aminoquinoline-7-carboxylate exhibit distinct photophysical shifts depending on the coordinated metal. The table below summarizes the typical quantitative parameters observed during sensor validation.
Parameter
Zn²⁺ Complexation
Cu²⁺ Complexation
Analytical Significance
Binding Stoichiometry
1:1 or 1:2 (M:L)
1:1 (M:L)
Determines dynamic range and Job's Plot profile.
Fluorescence Response
Turn-On (CHEF)
Turn-Off (CHEQ)
Zn²⁺ (d¹⁰) enhances emission; Cu²⁺ (d⁹) quenches via paramagnetic effects.
Association Constant (
Ka
)
1.5×104
to
105 M−1
>105 M−1
Indicates high thermodynamic stability of the complex.
Limit of Detection (LOD)
0.1 – 0.5 µM
0.05 – 0.2 µM
Suitable for sub-micromolar intracellular tracking.
Optimal pH Range
7.0 – 7.8
6.5 – 8.0
Compatible with physiological conditions (HEPES buffer).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols integrate internal controls (reversibility assays) to prove that the fluorescence response is driven by reversible chelation, not irreversible degradation.
Protocol A: Sensor Preparation and Fluorescence Titration
Objective: Determine the Limit of Detection (LOD) and the dynamic sensing range.
Stock Solution Preparation: Dissolve the synthesized Ethyl 8-aminoquinoline-7-carboxylate derivative in anhydrous DMSO to yield a 1.0 mM stock solution. Causality: DMSO prevents premature aggregation of the hydrophobic quinoline core.
Working Solution: Dilute the stock to 10 µM in 10 mM HEPES buffer (pH 7.4) containing 1% DMSO (v/v).
Titration: Transfer 2.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence emission (
λex≈350
nm).
Analyte Addition: Sequentially add 0.1 to 10.0 equivalents of the target metal ion (e.g., ZnCl₂) using a micro-syringe. Record the emission spectra 2 minutes after each addition to ensure thermodynamic equilibrium.
LOD Calculation: Plot the fluorescence intensity at
λmax
against the metal concentration. Calculate LOD using the equation
LOD=3σ/k
(where
σ
is the standard deviation of the blank, and
k
is the slope of the linear calibration curve).
Objective: Ascertain the exact binding stoichiometry between the sensor and the metal ion.
Prepare equimolar stock solutions (e.g., 50 µM) of the sensor and the metal ion in the HEPES/DMSO solvent system.
Prepare a series of 11 samples (total volume 2.0 mL each) where the molar fraction of the sensor (
Xsensor
) varies from 0.0 to 1.0, while the total concentration
[Sensor]+[Metal]
remains strictly constant at 50 µM.
Measure the fluorescence intensity for each fraction.
Plot
ΔF×Xsensor
against
Xsensor
.
Interpretation: A peak at
Xsensor=0.5
indicates a 1:1 complex; a peak at
0.66
indicates a 1:2 (Metal:Ligand) complex.
Protocol C: Reversibility and Interference Assay (Self-Validation)
Objective: Prove the signal is specific and reversible.
Interference: Spike the 10 µM sensor solution with 10 equivalents of competing background ions (Na⁺, K⁺, Ca²⁺, Mg²⁺). Measure fluorescence. Expected result: No significant change.
Selectivity: Add 1 equivalent of the target ion (Zn²⁺) to the mixture. Expected result: Immediate fluorescence enhancement, proving the sensor works in complex matrices.
Reversibility Control: Add 2 equivalents of EDTA to the fluorescent Metal-Sensor complex. Expected result: The fluorescence must drop back to the baseline level, proving the mechanism is reversible chelation rather than a destructive chemical reaction.
Fig 2: Step-by-step experimental workflow for robust chemosensor validation.
References
Mohamad, N. S., et al. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors (Basel, Switzerland), vol. 21, no. 1, 2021, p. 298.[Link]
Taşa, H., et al. "Zn²⁺ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization." RSC Advances, vol. 11, 2021, pp. 36008-36015.[Link]
Zhang, Z., et al. "A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate." RSC Advances, vol. 7, 2017, pp. 15502-15509.[Link]
Method
Click chemistry applications with 8-aminoquinoline derivatives
The 8-aminoquinoline (8-AQ) scaffold is a privileged pharmacophore and a highly efficient bidentate directing group. When synergized with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier "click chemistry" reaction—the 8-AQ core can be rapidly functionalized to yield 1,2,3-triazole hybrids. This application note details three advanced workflows: the synthesis of highly selective anticancer glycoconjugates, the development of multiplexed solvent-dependent fluorescent probes, and the one-pot C-H functionalization of the 8-AQ core.
Mechanistic Rationale: The Synergy of 8-AQ and CuAAC
The power of combining 8-AQ with click chemistry lies in structural and electronic complementarity. The nitrogen atom at the 8-position of the quinoline ring provides a critical site for chemical modification (e.g., propargylation or azidation)[1]. Once subjected to CuAAC, the resulting 1,2,3-triazole ring acts not merely as a passive linker, but as an active structural participant. It provides an additional nitrogen-rich coordination site, creating a "tweezer-like" binding cavity ideal for metal chelation, and acts as a stable, bioisosteric pharmacophore that enhances target binding in biological systems[2][3].
Historically, 8-hydroxyquinoline (8-HQ) glycoconjugates exhibited excellent bioavailability but suffered from poor selectivity, leading to off-target cytotoxicity. By replacing the oxygen atom with a nitrogen atom to form an 8-aminoquinoline (8-AQ) core, researchers have successfully engineered compounds with drastically improved selectivity for cancer cells (e.g., HCT 116 and MCF-7) over healthy cell lines (e.g., NHDF-Neo)[4][5]. The CuAAC reaction is utilized to link azide-modified sugar derivatives (D-glucose or D-galactose) to propargylated 8-AQ, ensuring a stable, hydrolysis-resistant triazole linkage[3].
Workflow for the synthesis of 8-AQ glycoconjugates via CuAAC click chemistry.
Protocol 1: CuAAC Synthesis of 8-AQ Glycoconjugates
Self-Validating Principle: The in situ reduction of Cu(II) to Cu(I) by sodium ascorbate prevents the oxidative homocoupling of alkynes (Glaser coupling). A successful reduction is visually confirmed when the blue CuSO₄ solution turns pale yellow/colorless upon ascorbate addition.
Reaction Setup: In a 10 mL round-bottom flask, dissolve the propargylated 8-AQ derivative (0.29 mmol) and the corresponding sugar azide (0.29 mmol) in 3 mL of a Tetrahydrofuran (THF) and isopropanol mixture (1:1, v/v). Rationale: This specific solvent system ensures the co-solubility of the highly hydrophobic 8-AQ core and the hydrophilic sugar moiety[3].
Catalyst Preparation: In two separate vials, dissolve CuSO₄·5H₂O (13 mg, 0.05 mmol) in 1.5 mL of deionized water, and sodium ascorbate (21 mg, 0.11 mmol) in 1.5 mL of deionized water[3].
Activation: Mix the two aqueous solutions. The mixture will briefly darken and then turn pale, indicating the formation of active Cu(I). Immediately add this catalytic mixture dropwise to the main reaction flask.
Incubation & Monitoring: Stir the reaction at room temperature for 24–72 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Toluene:Ethyl Acetate (1:1 v/v) mobile phase. The product will appear as a new, more polar spot with distinct UV absorbance at 254 nm[3].
Work-up: Quench with water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
Quantitative Data: Cytotoxicity Profile
Table 1: Representative biological evaluation of 8-AQ vs. 8-HQ glycoconjugates[4][5].
8-AQ is a weak fluorophore on its own. However, when conjugated to a steroid (e.g., deoxycholic acid) via a click-generated 1,2,3-triazole, the resulting molecule forms a highly pre-organized "tweezer-type" cavity[2]. The lone pair electrons from the triazole and the aminoquinoline nitrogen atoms coordinate with metal ions. The brilliance of this design is its solvent dependency: in low-water environments, Cu²⁺ binding induces Chelation-Enhanced Quenching (CHEQ) via paramagnetic effects. Conversely, in DMSO/water mixtures, hydrogen bonding with oxalate (C₂O₄²⁻) or pyrophosphate (P₂O₇⁴⁻) restricts intramolecular rotation, triggering Chelation-Enhanced Fluorescence (CHEF)[2][6].
Solvent-dependent sensing mechanism of 8-AQ-triazole fluorescent probes.
Protocol 2: Multiplexed Sensing Assay
Self-Validating Principle: The baseline emission of the probe at 470 nm serves as an internal control. A drop in signal validates Cu²⁺ presence, while a signal spike at 464 nm validates anion presence.
Probe Preparation: Prepare a 10 µM stock solution of the 8-AQ-steroid probe in spectroscopic grade acetonitrile (CH₃CN).
Cu²⁺ Detection (Quenching):
Prepare a solvent system of CH₃CN–H₂O (99/1, v/v) buffered with 10 mM HEPES (pH 7.2)[2].
Aliquot 2 mL of the probe solution into a quartz cuvette. Excitation wavelength: ~360 nm.
Titrate aqueous Cu²⁺ (0 to 5 equivalents). Observe the immediate quenching of the 470 nm emission peak[2].
Anion Detection (Enhancement):
Prepare a solvent system of DMSO–H₂O (1/1, v/v)[2].
Aliquot 2 mL of the probe solution.
Titrate C₂O₄²⁻ (0–1.5 eq) or P₂O₇⁴⁻ (0–2.5 eq). Record the linear increase in fluorescence intensity at 464 nm[2].
Quantitative Data: Fluorescence Response
Table 2: Photophysical response of the 8-AQ-steroid probe to various analytes[2].
Analyte
Solvent System
Mechanism
Peak Emission (nm)
Fold Change in Intensity
None (Blank)
CH₃CN–H₂O (99/1)
Baseline
470 nm (Φ = 0.036)
1.0x
Cu²⁺
CH₃CN–H₂O (99/1)
CHEQ (Quenching)
470 nm
>90% Reduction
C₂O₄²⁻ (Oxalate)
DMSO–H₂O (1/1)
CHEF (Enhancement)
464 nm
+ 4.5-fold Increase
P₂O₇⁴⁻ (Pyrophosphate)
DMSO–H₂O (1/1)
CHEF (Enhancement)
464 nm
+ 3.8-fold Increase
Application III: One-Pot C-H Azidation and Click Cycloaddition
Causality & Design
Functionalizing the C5-H bond of 8-AQ traditionally requires harsh conditions and pre-functionalized starting materials. By utilizing 8-AQ as a bidentate directing group, researchers can bring a copper catalyst into direct proximity with the C5 position. A breakthrough methodology utilizes Nano-CuO to catalyze a one-pot C-H azidation followed immediately by an azide-alkyne cycloaddition[7]. This eliminates the need to isolate potentially explosive and unstable organic azide intermediates, drastically improving step economy and laboratory safety.
Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the N-acylated 8-aminoquinoline derivative (1.0 eq), a terminal alkyne (1.2 eq), and an azidating agent (e.g., tosyl azide or sodium azide depending on the specific oxidant system)[7].
Catalysis: Add Nano-CuO (10 mol%) as the heterogeneous catalyst. Rationale: Nano-CuO provides a high surface area for the dual C-H activation and subsequent 1,3-dipolar cycloaddition[7].
Reaction: Stir the mixture in a suitable solvent (e.g., DMSO or DMF) at 80–100 °C for 12–24 hours.
Validation & Isolation: Monitor the disappearance of the starting 8-AQ material via TLC. Upon completion, cool the mixture, filter through a Celite pad to remove the Nano-CuO catalyst (which can be washed and recycled), and purify the resulting C5-triazole-substituted 8-aminoquinoline via column chromatography.
References
BenchChem. Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. 1
Zhang, Z., Zou, Y., & Deng, C. (2017). A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate. RSC Advances.6
Li, S., Shen, D., Zhu, J., & Du, K. (2021). Nano-CuO catalyzed one-pot C-H azidation/azide-alkyne cycloaddition for triazole-substituted 8-aminoquinolines. Tetrahedron / ResearchGate. 7
Researcher.Life / MDPI (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. 4
National Institutes of Health / PubMed (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. 5
MDPI Molecules (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline (Methodology). 3
How to improve the yield of the Friedländer quinoline synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile react...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your yields.
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline scaffold.[1][2][3] While powerful, this reaction can present challenges. This guide provides practical, experience-driven solutions to common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
This is one of the most common issues in the Friedländer synthesis. Several factors can contribute to poor conversion of your starting materials.[4][5]
Question: My reaction is giving me a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix it?
Answer: A low yield can be frustrating, but a systematic approach can often identify the root cause. Here are the most common culprits and how to address them:
Inappropriate Catalyst Selection: The choice between an acid or base catalyst is critical and highly dependent on your specific substrates.[4]
Acid Catalysis: Generally effective for a broad range of substrates.[4] Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[5][6][7] Acid catalysts work by protonating the carbonyl group of the ketone, which facilitates enolization and subsequent nucleophilic attack by the amino group.[6]
Base Catalysis: Often preferred for more reactive substrates.[4] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1][4] Bases function by deprotonating the α-carbon of the ketone to form an enolate, which then acts as the nucleophile.[6]
Troubleshooting Steps:
Screen Catalysts: If your current catalyst is ineffective, consider screening a small panel of both acid and base catalysts. For acid-sensitive substrates, a base-catalyzed approach is more suitable, and vice-versa.[5]
Modern Catalysts: Recent advancements have introduced milder and more efficient catalytic systems, including ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[5][8] These can be particularly useful for sensitive substrates or to improve reaction efficiency.[8]
Suboptimal Reaction Temperature: The Friedländer synthesis often requires heating, but excessive temperatures can lead to decomposition of starting materials or the final product.[4][9]
Troubleshooting Steps:
Gradual Temperature Increase: If the reaction is sluggish, try increasing the temperature in 10-20°C increments, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[9]
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields, often at lower overall temperatures compared to conventional heating.[10][11][12][13][14][15]
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.[4]
Troubleshooting Steps:
Increase Catalyst Loading: For poorly reactive substrates, increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%) can sometimes improve the reaction rate.
Use a More Reactive Methylene Compound: If possible, consider using a more activated methylene compound, such as a β-ketoester or a 1,3-diketone.[16]
Solvent Effects: The choice of solvent can impact reaction rates by affecting the solubility of reactants and stabilizing intermediates.[4]
Acidic Conditions: Polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used.[1]
Basic Conditions: Non-polar solvents such as toluene are typically employed.[1]
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), often with microwave irradiation, can lead to higher yields and easier purification.[4][17]
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate can complicate purification and reduce the yield of your desired quinoline.
Question: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer: Side product formation is a common challenge, particularly under harsh reaction conditions. Here are the most prevalent side reactions and strategies to mitigate them:
Aldol Self-Condensation: The most common side reaction, especially under basic conditions, is the self-condensation of the ketone starting material.[4][5]
Mitigation Strategies:
Slow Addition: Slowly add the ketone to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the instantaneous concentration of the ketone low, disfavoring the bimolecular self-condensation.[5]
Switch to Acid Catalysis: Acidic conditions generally suppress the aldol self-condensation pathway.[5][6]
Use a Milder Base: If a base is necessary, consider a milder option like piperidine.[5]
Formation of Regioisomers: When using an unsymmetrical ketone, the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[6]
Mitigation Strategies:
Catalyst Selection: Certain amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of a specific regioisomer.[6]
Reaction Conditions: Optimizing the temperature can sometimes favor the formation of the thermodynamically more stable isomer.[6]
Directing Groups: The introduction of a temporary directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of enolization.[1][18]
Tar/Polymer Formation: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the degradation of starting materials and the formation of intractable tars.[6][19]
Mitigation Strategies:
Milder Conditions: Employ milder reaction conditions, including lower temperatures and less aggressive catalysts.[6]
Monitor Reaction Progress: Closely monitor the reaction by TLC and stop it as soon as the starting materials have been consumed to avoid over-heating and product degradation.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the Friedländer quinoline synthesis.
Q1: What is the underlying mechanism of the Friedländer synthesis?
A1: There are two widely accepted mechanisms for the Friedländer synthesis.[2][3][6]
Aldol-First Mechanism: This pathway begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the methylene-containing compound. The resulting aldol adduct then undergoes cyclization and dehydration to form the quinoline ring.[1][2]
Schiff Base-First Mechanism: In this mechanism, the initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.[2]
Caption: Alternative mechanistic pathways for the Friedländer synthesis.
Q2: Can I perform the Friedländer synthesis under solvent-free conditions?
A2: Yes, solvent-free conditions have been successfully employed, often in combination with microwave irradiation or specific catalysts like p-TsOH or iodine.[1][4] This "green chemistry" approach can lead to shorter reaction times, easier product purification, and reduced solvent waste.[20]
Q3: What are some modern, more environmentally friendly catalysts for this reaction?
A3: There has been a significant push towards developing greener catalytic systems. Some promising alternatives to traditional strong acids and bases include:
Ionic Liquids: These can act as both the solvent and the catalyst and are often recyclable.[8][20][21]
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-sulfuric acid (SSA) or polymer-bound sulfonic acids, are easily separated from the reaction mixture by filtration, simplifying workup and allowing for catalyst reuse.[22][23][24][25]
Nanocatalysts: Various nanocatalysts have been shown to be highly efficient, often requiring lower catalyst loadings and milder reaction conditions.[8]
Q4: How does the Friedländer synthesis compare to other quinoline syntheses like the Skraup or Doebner-von Miller reactions?
A4: The Friedländer synthesis generally offers several advantages over older methods like the Skraup and Doebner-von Miller reactions. The latter often require harsh, strongly acidic, and oxidizing conditions, which can lead to low yields and the formation of significant side products and tars.[18][19][26][27] The Friedländer synthesis, in contrast, typically proceeds under milder conditions and allows for a greater diversity of substituents to be incorporated into the quinoline ring system, offering better control over the final product structure.[26]
Experimental Protocols
Here are two representative protocols for conducting the Friedländer quinoline synthesis.
Protocol 1: Acid-Catalyzed Synthesis of 2-Methyl-4-phenylquinoline
This protocol describes a classic acid-catalyzed synthesis.
Materials:
2-Aminobenzophenone
Acetone
p-Toluenesulfonic acid (p-TsOH)
Toluene
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 mmol, 1.0 eq) and toluene (10 mL).
Add acetone (1.2 mmol, 1.2 eq) and a catalytic amount of p-TsOH (0.1 mmol, 10 mol%).
Heat the mixture to reflux and monitor the reaction progress by TLC.
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Base-Catalyzed Synthesis of 2,4-Dimethylquinoline
This protocol is an example of a base-catalyzed reaction.
Materials:
2-Aminoacetophenone
Acetone
Potassium hydroxide (KOH)
Ethanol
Procedure:
In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol, 1.0 eq) in ethanol (10 mL).[5]
Add acetone (1.5 eq) and a catalytic amount of potassium hydroxide.[18]
Reflux the mixture for 4 hours, monitoring the reaction by TLC.[18]
After completion, cool the reaction mixture to room temperature.[5][18]
Purify the crude product by column chromatography.[18]
Data Summary
The choice of catalyst can significantly impact the yield of the Friedländer synthesis. The following table provides an illustrative comparison of different catalysts for the reaction between 2-aminoacetophenone and ethyl acetoacetate.
Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
KOH
Ethanol
Reflux
6
85
p-TsOH
Toluene
Reflux
8
88
Iodine
Solvent-free
100
2
92
ZnCl₂
Ethanol
Reflux
10
75
Sc(OTf)₃
Acetonitrile
80
4
95
Note: This data is illustrative and compiled from general trends observed in the literature. Actual results may vary depending on the specific substrates and reaction conditions.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
Wikipedia. Friedländer synthesis. Available from: [Link]
Scribd. Friedländer Synthesis Mechanism Overview. Available from: [Link]
chem.libretexts.org. Friedlander quinoline synthesis. Available from: [Link]
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]
Springer. Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. Available from: [Link]
PubMed. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Available from: [Link]
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]
Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Available from: [Link]
Bentham Science. Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. Available from: [Link]
ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. Available from: [Link]
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]
Nature. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Available from: [Link]
RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]
ResearchGate. Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Available from: [Link]
ResearchGate. Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Available from: [Link]
Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]
RSC Publishing. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Available from: [Link]
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]
ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]
ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]
Bentham Science. Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Available from: [Link]
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
Bentham Science. An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric Matrix. Available from: [Link]
PMC. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Available from: [Link]
Bentham Science. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Available from: [Link]
Common side reactions in the synthesis of 8-aminoquinoline derivatives and their avoidance
Welcome to the Application Support Center for 8-Aminoquinoline (8-AQ) chemistry. 8-AQ is a privileged scaffold in medicinal chemistry and a cornerstone bidentate directing group in transition-metal-catalyzed C–H function...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for 8-Aminoquinoline (8-AQ) chemistry. 8-AQ is a privileged scaffold in medicinal chemistry and a cornerstone bidentate directing group in transition-metal-catalyzed C–H functionalization. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to mitigate common side reactions such as over-reduction, regiochemical scrambling, and off-cycle catalyst sequestration.
Section 1: Precursor Synthesis – Nitration and Reduction Workflows
Context & Mechanistic Insight:
The classical route to 8-AQ involves the nitration of quinoline followed by the reduction of the nitro group. Nitration typically yields a mixture of 5-nitro and 8-nitro isomers, alongside trace amounts of 3-nitroquinoline depending on the acidity of the medium[1]. The subsequent reduction step is notoriously prone to side reactions, including the formation of azo/azoxy dimers (due to the accumulation of reactive nitroso intermediates) and partial hydrogenation of the heteroaromatic ring[2].
Protocol 1: Selective Reduction of 8-Nitroquinoline using CuO/Hydrazine
This protocol leverages oxygen vacancy-mediated reactivity on CuO surfaces to achieve rapid, selective reduction without over-reducing the quinoline core. The oxygen vacancies strongly bind the nitro group and lower the N–O bond dissociation barrier[3].
Step 1 (Setup): In a round-bottom flask, dissolve 0.5 mmol of 8-nitroquinoline in 5 mL of ethanol. Self-Validation: The starting solution will appear pale yellow.
Step 2 (Catalyst Addition): Add 20 mg of CuO nanoparticles (pre-calcined at 250 °C)[3].
Step 3 (Reductant): Dropwise add 2.5 mmol of hydrazine monohydrate (
N2H4⋅H2O
). Self-Validation: Gentle effervescence (
N2
gas evolution) confirms active reduction on the catalyst surface.
Step 4 (Reaction): Stir the mixture at 60 °C. The reaction typically reaches completion within 10 minutes[3]. Self-Validation: TLC (Hexane:EtOAc 3:1) will show the complete consumption of the starting material (
Rf≈0.6
) and the appearance of a highly fluorescent product spot (
Rf≈0.3
).
Step 5 (Workup): Filter the mixture through a Celite pad to remove the CuO catalyst. Concentrate the filtrate under reduced pressure to yield 8-aminoquinoline.
Troubleshooting FAQ: Nitration & Reduction
Q: I am observing significant amounts of dinitroquinolines during the initial nitration step. How can I suppress this?A: Over-nitration (e.g., forming 5,7-dinitro-8-hydroxyquinoline or 5,8-dinitroquinoline) is caused by excess nitrating agent or elevated temperatures[1]. Maintain the reaction temperature strictly between 0–10 °C and use a stoichiometric amount of fuming nitric acid. Quench the reaction immediately upon maximizing the mono-nitrated product as monitored by GC-MS.
Q: My reduction step using
SnCl2
yields a dark, tarry mixture with multiple TLC spots. What is happening?A: This indicates incomplete reduction coupled with the formation of azo/azoxy dimers, or degradation during the harsh basic workup required to remove tin salts[2]. Switch to the CuO/Hydrazine protocol, which prevents the accumulation of reactive intermediates and avoids harsh pH swings during workup, providing up to 73% yield for 8-AQ and 100% for 5-AQ[3].
Section 2: 8-Aminoquinoline as a Directing Group – C–H Activation
Context & Mechanistic Insight:
8-AQ is widely used to direct Pd, Ni, and Cu catalysts to specific
C(sp2)
and
C(sp3)
C–H bonds. The bidentate nature of 8-AQ stabilizes high-valent metal intermediates. However, the strongly coordinating nature of the quinoline nitrogen can lead to catalyst poisoning, and the C5 position of the quinoline ring is highly susceptible to electrophilic attack[4],[5].
Quantitative Data Summary: Optimized Reaction Parameters
Table 1: Validated conditions for 8-AQ functionalization and side-reaction mitigation.
Q: During Ni-catalyzed
C(sp3)-H
functionalization directed by 8-AQ, my reaction stalls at low conversion. Adding more catalyst doesn't help.A: Your catalyst is likely trapped in a deleterious off-cycle resting state. Mechanistic studies show that when
Na2CO3
is used as a base, the carbonate anion can coordinate with the Ni(II)-8-AQ complex, forming an NMR-inactive, low-energy paramagnetic resting state[7],[4]. To mitigate this, strictly optimize the equivalents of
Na2CO3
or utilize alternative bases like sodium pivalate to facilitate the concerted metalation-deprotonation pathway without trapping the metal[7].
Q: I successfully functionalized my molecule, but I cannot remove the 8-AQ directing group without destroying my product. What is the best cleavage protocol?A: Direct amide hydrolysis of 8-AQ derivatives is notoriously difficult due to the stable, planar conformation of the amide bond and the steric shielding by the quinoline ring[8]. Utilize a two-step transamidation protocol proceeding via an N-acyl-Boc-carbamate intermediate[6].
Protocol 2: Two-Step Transamidation/Cleavage of 8-AQ Amides
Bocylation: Dissolve the 8-AQ amide (1.0 equiv) in anhydrous acetonitrile. Add
Boc2O
(2.0 equiv) and DMAP (0.2 equiv). Self-Validation: LC-MS will show a +100 Da mass shift within 1 hour, indicating complete conversion to the N-acyl-Boc-carbamate[6].
Aminolysis/Hydrolysis: Add the desired primary/secondary amine (or LiOH for hydrolysis) directly to the reaction mixture. Self-Validation: The solution color may shift, and TLC will show the disappearance of the carbamate intermediate.
Isolation: Stir for 2-4 hours at room temperature. The activated carbamate selectively cleaves, releasing the functionalized product and the easily separable Boc-protected 8-aminoquinoline byproduct[6].
Section 3: N-Alkylation and Cross-Coupling Side Reactions
Context & Mechanistic Insight:
Direct derivatization of the 8-amino group (e.g., Buchwald-Hartwig cross-coupling or
SN2
alkylation) is essential for synthesizing bioactive 8-NHR quinolines. The primary amine at the 8-position is highly nucleophilic[9], making mono-alkylation challenging due to competing bis-alkylation.
Troubleshooting FAQ: N-Derivatization
Q: When reacting 8-aminoquinoline with alkyl halides, I get a mixture of mono-alkylated and bis-alkylated products. How do I achieve mono-selectivity?A: The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine. To achieve mono-alkylation, perform the reaction in the presence of a specific acid acceptor (such as an amine with a boiling point of 80°-90° C) that precipitates the mono-alkylated amine salt, preventing further reaction and allowing for easy separation[10]. Alternatively, use a reductive amination approach (reacting 8-AQ with an aldehyde followed by
NaBH(OAc)3
) rather than direct
SN2
alkylation.
Visualizations
Synthetic workflow for 8-aminoquinoline derivatives highlighting critical side-reaction divergence points.
Mechanistic pathway of 8-AQ directed Ni-catalyzed C-H activation and off-cycle catalyst sequestration.
References
Engle, K. M., et al. "Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization." ChemRxiv. [Link]
Engle, K. M., et al. "Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base." Organometallics - ACS Publications.[Link]
Verho, O., et al. "A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates." The Journal of Organic Chemistry - ACS Publications. [Link]
Zhao, M., et al. "Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile." RSC Publishing. [Link]
"Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid." MDPI. [Link]
"Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO." The Journal of Physical Chemistry C - ACS Publications. [Link]
Technical Support Center: Catalyst and Solvent Optimization for Quinoline Synthesis
Welcome to the Advanced Technical Support Center for Quinoline Synthesis. As pharmaceutical demands for functionalized quinoline scaffolds increase, researchers frequently encounter bottlenecks related to catalyst deacti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Quinoline Synthesis. As pharmaceutical demands for functionalized quinoline scaffolds increase, researchers frequently encounter bottlenecks related to catalyst deactivation, poor regioselectivity, and the environmental impact of harsh solvents. This guide is engineered by senior application scientists to provide you with field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to optimize your synthetic workflows.
Diagnostic Workflow for Reaction Optimization
Before adjusting your parameters, it is critical to diagnose the root cause of your synthetic failure. The workflow below maps common experimental symptoms to their mechanistic causes and recommended optimization strategies.
Diagnostic workflow for troubleshooting quinoline synthesis conditions.
Troubleshooting Guide: The "Why" and "How"
Issue 1: Low Yields and Sluggish Kinetics in Friedländer Annulation
The Symptom: Reactions stall at 30-40% conversion, even after extended reflux times.
The Causality: This is typically caused by competitive solvent binding or weak Lewis acidity. Solvents with strong coordinating abilities (like DMSO or DMF) can bind to the Lewis acid sites of the catalyst (e.g., Al³⁺ or Zn²⁺), effectively poisoning the catalyst and preventing the 2-aminoaryl ketone from coordinating[1].
The Solution: Transition to a high-surface-area Metal-Organic Framework (MOF) such as MIL-53(Al), which provides highly accessible and strong Lewis acid sites[1]. Furthermore, shifting to a solvent-free system maximizes the concentration of reactants at the catalyst surface, driving the condensation equilibrium forward and yielding >90% conversion[1][2].
Issue 2: Poor Regioselectivity and Tar Formation in Doebner-Miller/Skraup Reactions
The Symptom: The reaction mixture turns black (tarring), and isolation yields multiple inseparable isomeric byproducts.
The Causality: Traditional methods rely on concentrated sulfuric acid and high heat, which induces rapid, uncontrolled polymerization of the highly reactive α,β-unsaturated aldehyde intermediates[3].
The Solution: Mitigate polymerization by utilizing biphasic solvent systems or dilute HCl, which controls the local concentration of reactive intermediates[3]. Alternatively, abandon classical harsh conditions entirely and adopt transition-metal-catalyzed oxidative annulations (e.g., Co(III) or Fe-based catalysts) in green solvents like ethanol or water, which direct C-H activation with strict regiocontrol[4][5].
Issue 3: Catalyst Deactivation and Poor Recyclability
The Symptom: Homogeneous metal catalysts lose activity after a single run and are lost during aqueous workup, leading to high E-factors (waste generation)[6].
The Causality: Homogeneous salts aggregate or leach irreversibly into the aqueous phase during extraction.
The Solution: Employ heterogeneous nanocatalysts (e.g., ZnO/CNT, Fe₃O₄ magnetic nanoparticles) or robust MOFs. These materials maintain their structural integrity and can be recovered magnetically or via simple centrifugation, retaining their catalytic activity for up to 4-6 cycles[1][2][6].
Mechanistic Pathway: Lewis Acid Activation
Understanding the exact sequence of bond formation is critical for rational optimization. The diagram below illustrates how Lewis acid catalysts (like the Al³⁺ sites in MIL-53) facilitate the Friedländer synthesis.
Mechanistic pathway of Lewis acid-catalyzed Friedländer quinoline synthesis.
Quantitative Data: Catalyst and Solvent Screening
The following table synthesizes recent optimization data across various green catalytic systems, providing a benchmark for your own experimental design.
Catalyst System
Solvent
Temperature (°C)
Time
Yield (%)
Key Mechanistic Advantage
MIL-53(Al) MOF
Solvent-Free
100
6 h
>90%
Strong Lewis acid sites (Al³⁺); excellent 4-cycle recyclability[1].
MIL-53(Al) MOF
Ethanol
80
6 h
~85%
Protic solvent assists in proton transfer during cyclization[1].
FeCl₃·6H₂O
Water
Reflux (100)
2-4 h
85-90%
Environmentally benign; high atom economy in aqueous media[5].
Nafion NR50
Ethanol
120 (Microwave)
15 min
>85%
Rapid kinetics via microwave irradiation and solid superacid[4].
ZnO/CNT Nano
Solvent-Free
80
30 min
85-99%
High surface area; easy recovery without activity loss[2].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol A: Solvent-Free Friedländer Synthesis using MIL-53(Al) MOF
This protocol leverages the high surface area and Lewis acidity of MOFs to drive condensation without toxic solvents[1].
Catalyst Preparation (Validation Checkpoint): Dry the MIL-53(Al) catalyst under vacuum at 150°C for 2 hours. Validation: The catalyst must be completely free of moisture to ensure the Al³⁺ Lewis acid sites are unoccupied and active.
Reactant Mixing: In a 10 mL quartz reaction vessel, combine 2-aminoaryl ketone (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol).
Catalyst Addition: Add 5.0 wt% of the dried MIL-53(Al) catalyst to the mixture[1].
Thermal Activation: Heat the mixture at 100°C for 6 hours under continuous stirring in a solvent-free environment[1].
In-Process Validation (TLC): At t=5 hours, spot the mixture on a silica TLC plate (Eluent: 95:5 petroleum ether:ethyl acetate)[3]. Validation: The disappearance of the 2-aminoaryl ketone spot (higher Rf) and the appearance of a strongly UV-active quinoline spot (lower Rf) confirms successful cyclization.
Isolation: Cool the mixture to room temperature. Add 5 mL of hot ethanol to dissolve the organic products, then centrifuge at 4000 rpm for 5 minutes to pellet the MOF catalyst. Decant the supernatant, concentrate under reduced pressure, and recrystallize.
Protocol B: Green Oxidative Annulation using FeCl₃·6H₂O in Water
A highly sustainable approach utilizing an earth-abundant metal in an aqueous medium[5].
Reaction Setup: In a 25 mL round-bottom flask, combine 2-aminoacetophenone (1.0 mmol) and the active methylene compound (1.2 mmol) in 5 mL of distilled water[5].
Catalyst Introduction: Add 10 mol% FeCl₃·6H₂O. Causality: Iron acts as a low-cost, water-tolerant Lewis acid that effectively activates the carbonyl carbon[5].
Reflux: Heat the mixture to reflux (100°C) for 2 to 4 hours.
Product Isolation (Validation Checkpoint): Allow the reaction mixture to cool slowly to room temperature. Validation: Because the functionalized quinoline product is highly hydrophobic, it will spontaneously precipitate from the aqueous phase upon cooling.
Purification: Filter the crude precipitate, wash with ice-cold water to remove residual iron salts, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: Why does my Skraup synthesis violently exotherm, and how can I control it?A: The initial dehydration of glycerol to acrolein in the presence of concentrated sulfuric acid is highly exothermic. To control this, utilize a biphasic solvent system to act as a heat sink, or add the oxidizing agent (e.g., nitrobenzene) dropwise over an extended period to control the reaction rate[3].
Q: Can I use microwave irradiation to speed up the reaction without degrading the product?A: Yes. Microwave-assisted synthesis is highly effective for quinoline formation. Using solid acid catalysts (like Nafion NR50 or p-TSA/SiO₂) under microwave conditions can reduce reaction times from several hours to just 6–15 minutes while simultaneously boosting yields and minimizing thermal degradation[4][6].
Q: How do I cleanly separate unreacted starting materials from the final quinoline product?A: If recrystallization fails, utilize column chromatography. Optimize your eluent by starting with a low-polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and utilizing a gradient elution[3]. Because the quinoline nitrogen interacts strongly with the acidic silanol groups on the silica gel, it will typically elute slower than the non-basic starting materials. Ensure you do not overload the column to maintain sharp separation bands[3].
Synthesis of Quinolines: A Green Perspective
Source: ACS Sustainable Chemistry & Engineering
URL
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst
Source: Indian Academy of Sciences
URL
Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification
Source: BenchChem
URL
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies
Source: MDPI
URL
An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl₃·6H₂O as a green and readily available catalyst
Source: Taylor & Francis
URL
Technical Support Center: Troubleshooting the Friedländer Quinoline Synthesis
Welcome to the Application Science Technical Support Hub. The Friedländer synthesis is a cornerstone methodology for constructing quinoline scaffolds, heavily utilized in drug discovery and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Hub. The Friedländer synthesis is a cornerstone methodology for constructing quinoline scaffolds, heavily utilized in drug discovery and materials science. However, researchers frequently encounter stalled reactions, complex mixtures, and frustratingly low yields.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the chemical causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.
Mechanistic Overview & Failure Points
To troubleshoot effectively, we must first isolate where the reaction is failing. The Friedländer synthesis proceeds via an initial condensation between a 2-aminoaryl carbonyl and an
α
-methylene ketone, followed by intramolecular cyclodehydration. Yield loss typically occurs when competing side reactions outpace this desired pathway.
Caption: Mechanistic pathways and common failure points in the Friedländer synthesis.
Troubleshooting FAQ: Resolving Low Yields
Q1: My starting material (2-aminobenzaldehyde) seems to degrade before the reaction even begins. Why is this happening, and how do I prevent it?
The Causality: 2-aminobenzaldehyde is inherently unstable. The close proximity (ortho position) of a nucleophilic amino group and an highly electrophilic aldehyde group makes the molecule prone to unsolicited intramolecular cyclization and rapid polymerization upon storage or exposure to heat 1.
The Solution: Do not store 2-aminobenzaldehydes for prolonged periods. If degradation is your primary yield-killer, pivot to an in situ reduction protocol . By starting with stable 2-nitrobenzaldehyde and reducing it to the amino derivative directly in the presence of your active methylene compound, you trap the reactive intermediate before it can polymerize 2.
Q2: I am seeing multiple spots on my TLC plate, and my ketone starting material is completely consumed, but quinoline yield is <20%. What went wrong?
The Causality: You are likely observing the self-condensation (aldol reaction) of your
α
-methylene ketone. Under classical, strongly basic conditions (e.g., KOH/NaOH), the ketone rapidly enolizes. If the cross-condensation with the 2-aminoaryl carbonyl is sterically hindered or kinetically slower, the ketone will react with itself, forming complex oligomeric mixtures that complicate purification and destroy your yield 3.
The Solution: Switch from a Brønsted base to a mild Lewis acid catalyst. Lewis acids coordinate specifically to the carbonyl oxygen, increasing electrophilicity without generating a high concentration of reactive enolates.
Q3: How do I choose the optimal catalyst to drive the reaction to completion?
The Causality: Catalyst selection must balance activation energy with substrate stability. Homogeneous acids (HCl, p-TsOH) can cause tar formation. Modern optimization relies on heterogeneous Lewis acids—such as Metal-Organic Frameworks (MOFs) like MIL-53(Al)—which provide highly active
Al3+
sites within a controlled porous structure, drastically enhancing conversion rates while suppressing side reactions 4. Alternatively, molecular iodine (
I2
) acts as an excellent, inexpensive mild Lewis acid under solvent-free conditions.
Diagnostic Logic Tree
Use the following decision matrix to rapidly identify and correct your specific yield issue at the bench.
Caption: Diagnostic logic tree for troubleshooting low yields in Friedländer synthesis.
A robust protocol must contain internal checks to prevent downstream failures. Below are two optimized, high-yield methodologies.
Protocol A: Mild Lewis Acid-Catalyzed Synthesis using Molecular Iodine
Best for: Standard substrates where ketone self-condensation is the primary cause of low yield.
Reactant Preparation: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
Catalyst Addition: Add molecular iodine (
I2
) (10 mol%, ~0.025 g). Do not add solvent; this reaction performs best neat to maximize collision frequency.
Reaction: Heat the mixture to 80–100°C with vigorous magnetic stirring for 2 hours.
Quenching & Work-up: Cool the mixture to room temperature. Dissolve the resulting crude solid in ethyl acetate (15 mL). Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
) (2 x 10 mL).
Isolation: Wash with brine (10 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation Checkpoint: Upon washing with
Na2S2O3
, the organic layer must transition from a deep purple/brown to pale yellow or colorless. If the dark color persists, unquenched iodine remains in the mixture. Proceeding to concentration with active iodine present will cause oxidative degradation of your newly formed quinoline, destroying your yield. Re-wash with
Na2S2O3
until colorless.
Protocol B: In Situ Reduction of 2-Nitrobenzaldehyde
Best for: Syntheses where 2-aminobenzaldehyde degrades or polymerizes prior to reaction.
Reduction Setup: In a flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and your active methylene compound (1.2 mmol) in glacial acetic acid (10 mL).
Iron Addition: Slowly add iron powder (3.0 mmol) to the stirring solution.
Cascade Reaction: Heat the mixture to 80°C for 4 hours. The iron reduces the nitro group to an amine, which immediately undergoes the Friedländer condensation with the waiting ketone.
Work-up: Cool the mixture, filter through a pad of Celite to remove iron particulates, and neutralize the filtrate with saturated aqueous
NaHCO3
. Extract with dichloromethane (3 x 15 mL).
Validation Checkpoint: Before filtering, pull a micro-aliquot for TLC (Hexanes:EtOAc). You must confirm the complete disappearance of the highly UV-active 2-nitrobenzaldehyde spot. If unreacted nitro compound remains, it will not participate in the condensation, artificially capping your maximum theoretical yield. If present, add an additional 0.5 mmol of Fe powder and heat for 1 more hour.
References
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central (PMC).1
The Friedländer Synthesis of Quinolines. ResearchGate.2
Technical Support Center: Friedländer Quinoline Synthesis. Benchchem.3
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences.4
Author: BenchChem Technical Support Team. Date: March 2026
[2.4ValidatingtheSOP I'vejustvalidatedtheSOPforTLCpreparationandmini-workup.I'venowclarifiedthecriticalstepsforcatalystandsaltremoval, addingin-textcitations.I'mfocusingonensuringit'sself-validatingthroughco-spotting.I'malsonowaddressinghowtovalidatetheissuesarising.TechnicalSupportCenter:TLCMonitoringfortheSynthesisofEthyl8-aminoquinoline-7-carboxylate WelcometotheTechnicalSupportCenter.AsaSeniorApplicationScientist, IhavedesignedthisguidetoaddressthespecificchromatographicchallengesassociatedwithsynthesizingEthyl8-aminoquinoline-7-carboxylate.Whetheryoursyntheticrouteinvolvesthedirectesterificationof8-aminoquinoline-7-carboxylicacidorthetransition-metal-catalyzedC7-ethoxycarbonylationofan8-aminoquinolinescaffold[2.3], monitoring this reaction via Thin-Layer Chromatography (TLC) requires specialized handling.
The 8-aminoquinoline moiety is notoriously difficult to chromatograph due to its bidentate basic nature (a primary amine and a heterocyclic quinoline nitrogen), which strongly interacts with standard stationary phases[1]. This guide provides field-proven standard operating procedures (SOPs), self-validating workflows, and mechanistic troubleshooting to ensure absolute analytical confidence at the bench.
Part 1: Standard Operating Procedure (SOP) for Reaction Monitoring
To prevent false negatives or distorted retention factors (
Rf
), you must isolate the analyte from the harsh conditions of the reaction matrix (e.g., transition metal catalysts, strong bases, or coupling reagents) before spotting.
Aliquoting: Withdraw 10 µL of the crude reaction mixture using a glass micro-capillary tube.
Mini-Workup (Critical Step): Transfer the aliquot into a 1.5 mL microcentrifuge tube containing 100 µL of Ethyl Acetate (EtOAc) and 100 µL of saturated aqueous
NaHCO3
. Vortex vigorously for 10 seconds.
Causality: Direct spotting of crude C-H activation or esterification mixtures deposits metal catalysts (Pd/Ru) and salts onto the baseline. These act as secondary stationary phases, trapping the basic 8-aminoquinoline and causing severe spot distortion[2].
Phase Separation: Allow the layers to separate. Carefully draw your sample from the top organic (EtOAc) layer.
Plate Preparation: Use aluminum-backed Silica Gel 60
F254
plates. For highly sensitive batches, pre-treat the plate by running it in a 5% Triethylamine (TEA) in Hexane solution and drying it completely before use[1].
Self-Validating Spotting: Apply three distinct spots: (1) Pure starting material, (2) The organic layer from your mini-workup, and (3) A "co-spot" containing both. This co-spot validates that matrix effects are not artificially shifting the
Rf
of your compounds[3].
Development: Develop the plate in a saturated chamber containing your optimized mobile phase (see table below).
Visualization: Evaporate all solvent (especially TEA) using a heat gun. Visualize under 254 nm and 365 nm UV light before applying any chemical stains[3].
Quantitative TLC Data for Reaction Components
Mobile Phase Condition: Hexane:EtOAc (7:3 v/v) + 1% Triethylamine (TEA)
Compound
Structural Characteristics
Expected
Rf
Visualization Notes
8-Aminoquinoline-7-carboxylic acid
Zwitterionic character, highly polar
~0.10
Streaks heavily without TEA; requires high polarity.
8-Aminoquinoline
Primary amine, free C7 position
~0.45
Strong UV 254 nm quenching, bright blue fluorescence at 365 nm.
Ethyl 8-aminoquinoline-7-carboxylate
Esterified C7, shielded polarity
~0.60
Clean UV 254 nm quenching; distinct separation from starting materials.
Part 2: Troubleshooting Guide & FAQs
Q: Why is my product spot streaking heavily across the silica plate, making it impossible to calculate an accurate
Rf
?A:Causality: 8-Aminoquinoline derivatives possess a basic quinoline nitrogen and a primary amine. These basic sites undergo strong hydrogen bonding and ion-exchange interactions with the inherently acidic silanol groups (-SiOH) on the surface of standard silica gel plates[1].
Solution: You must introduce a basic modifier to the mobile phase. Add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your eluent[1][4]. TEA acts sacrificially; it competitively binds to and saturates the acidic silanol sites on the silica, allowing your basic Ethyl 8-aminoquinoline-7-carboxylate to elute freely as a tight, well-defined spot[1].
Q: The starting material and the ethyl ester product are co-eluting as a single, elongated spot. How can I resolve them?A:Causality: If the polarity difference between the starting material and the C7-functionalized product is marginal in standard alkane/ester mixtures, they will co-elute regardless of the ratio.
Solution: Shift the selectivity class of your solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 DCM:MeOH with 1% TEA) alters the hydrogen-bonding dynamics and often provides superior resolution for rigid quinoline derivatives[1][3].
Q: My spots are invisible or very faint under standard 254 nm UV light, even though the reaction is highly concentrated. What visualization method should I use?A:Causality: While quinolines are highly UV-active, the intense intrinsic fluorescence emission of the 8-aminoquinoline core can sometimes mask the fluorescence quenching of the
F254
indicator on the plate. Instead of a dark spot, you get a "glowing" spot that blends into the green background[3].
Solution: First, switch your UV lamp to 365 nm (long-wave UV); 8-aminoquinolines typically exhibit brilliant fluorescence at this wavelength. For permanent chemical verification, dip the plate in Dragendorff's reagent . This stain specifically complexes with tertiary and heterocyclic nitrogens (like the quinoline core) to form unmistakable, bright orange spots.
Q: I see a new product spot forming, but it degrades into multiple faint spots when I try to isolate it or run a 2D TLC. Is my product unstable?A:Causality: Silica gel is a mildly acidic medium. Prolonged exposure on the plate can catalyze the hydrolysis of the newly formed C7-ethyl ester back to the carboxylic acid, or cause degradation of sensitive reaction intermediates[1].
Solution: Implement a 2D TLC self-validation protocol . Spot the mixture in the corner of a square plate, run it in one direction, dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent. If the spots do not fall on a perfect diagonal line, your compound is actively degrading on the silica. To prevent this, strictly pre-treat your plates with TEA to neutralize the stationary phase before spotting[1].
Part 3: Mechanistic & Workflow Visualizations
Standard TLC Sampling and Mini-Workup Workflow for 8-Aminoquinoline Reactions.
TLC Troubleshooting Decision Tree for 8-Aminoquinoline Derivatives.
Part 4: References
[5] Remote C–H Functionalization of 8-Aminoquinoline Ring. ResearchGate. 5
[2] Stereoselective alkoxycarbonylation of unactivated C(sp3)–H bonds with alkyl chloroformates via Pd(II)/Pd(IV) catalysis. CORE. 2
[1] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Benchchem. 1
[4] Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B. ACS Publications. 4
[3] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC/NIH.3
Author: BenchChem Technical Support Team. Date: March 2026
Plasmodium vivax poses a unique and formidable challenge in the global effort to eradicate malaria. Unlike P. falciparum, P. vivax and P. ovale can establish dormant liver-stage infections known as hypnozoites. These dormant forms can reactivate months or even years after the primary mosquito bite, causing clinical relapses and sustaining disease transmission. To date, the 8-aminoquinoline (8AQ) drug class remains the only pharmacological intervention capable of eradicating these hypnozoites to achieve a "radical cure."
This guide provides a comprehensive, objective comparison of the two licensed 8-aminoquinolines—Primaquine (PQ) and Tafenoquine (TQ)—analyzing their mechanistic pathways, pharmacokinetic profiles, and the experimental methodologies required to validate their efficacy.
Mechanistic Foundation: The Dual-Edged Sword of 8-Aminoquinolines
The efficacy and toxicity of 8-aminoquinolines are inextricably linked through a shared metabolic pathway. Neither Primaquine nor Tafenoquine is intrinsically active against the parasite; they are prodrugs that require host-mediated bioactivation.
The Causality of Radical Cure and Hemolysis:
Upon administration, 8AQs undergo extensive hepatic metabolism driven primarily by the Cytochrome P450 2D6 (CYP2D6) enzyme. CYP2D6 hydroxylates the quinoline ring, generating highly reactive quinoneimine metabolites[1]. These metabolites engage in a biochemical redox cycle, catalyzed by enzymes like cytochrome P450 reductase (CPR), which generates massive intracellular bursts of Reactive Oxygen Species (ROS), including hydrogen peroxide and superoxide radicals[2].
In the parasite, this oxidative stress causes catastrophic damage to essential macromolecules, leading to hypnozoite death. However, this exact mechanism triggers severe, dose-dependent hemolytic anemia in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[3]. G6PD is the rate-limiting enzyme in the pentose phosphate pathway, responsible for producing NADPH. Without sufficient NADPH, erythrocytes cannot reduce glutathione to neutralize the 8AQ-induced ROS, leading to oxidative denaturation of hemoglobin and subsequent red blood cell destruction[4].
Fig 1: Mechanism of action and toxicity pathway of 8-aminoquinolines.
Head-to-Head Comparison: Primaquine vs. Tafenoquine
Primaquine has been the standard of care since 1952. However, its rapid clearance requires a 14-day daily dosing regimen, which historically results in poor patient compliance and subsequent relapse[5]. Tafenoquine, approved by the FDA in 2018, was structurally engineered to overcome these pharmacokinetic limitations.
By incorporating a 5-phenoxy group, Tafenoquine exhibits significantly higher lipophilicity and a lower clearance rate. In comparative murine models, the absolute bioavailability of oral TQ is 3.5-fold higher than PQ, and its elimination half-life is 28 times longer[6]. This extended half-life allows Tafenoquine to be administered as a single-dose radical cure, drastically improving compliance.
Because 8AQs target dormant liver stages, traditional blood-stage in vitro assays are useless for evaluating their radical cure potential. Testing requires a specialized, self-validating in vitro system utilizing Primary Human Hepatocytes (PHH) infected with P. vivax sporozoites[7].
Why this model works (Causality): Immortalized hepatoma cell lines (like HepG2) often lack sufficient basal CYP2D6 expression to bioactivate 8AQs. Utilizing metabolically competent PHH ensures that the prodrug is properly converted into its active quinoneimine metabolites, accurately reflecting in vivo pharmacology[2].
Step-by-Step In Vitro Hypnozoite Assay Protocol
Hepatocyte Seeding (Day -2):
Seed metabolically competent Primary Human Hepatocytes (PHH) into collagen-coated 384-well plates. Rationale: Collagen promotes hepatic attachment and maintains the cellular architecture necessary for sustained CYP450 expression.
Sporozoite Infection (Day 0):
Dissect salivary glands from Anopheles mosquitoes infected with P. vivax patient isolates. Add ~10,000–20,000 sporozoites per well and centrifuge lightly to enhance hepatocyte invasion[8].
Compound Treatment (Days 1 to 9):
Replace media daily with fresh media containing the 8AQ compound (PQ or TQ). Self-Validation Step: Include a control well co-treated with a known CYP2D6 inhibitor (e.g., paroxetine) to prove that parasite clearance is metabolism-dependent.
Fixation and IFA (Day 9):
Fix cells with 4% paraformaldehyde. Perform an Immunofluorescence Assay (IFA) using antibodies against the Parasitophorous Vacuole Membrane (e.g., anti-UIS4) to visualize the parasites[9].
High-Content Imaging Analysis:
Use automated confocal microscopy to quantify the parasites. Differentiate growing schizonts (large, multinucleated, >10 µm) from dormant hypnozoites (small, uninucleated, <7 µm)[7].
Fig 2: In vitro screening workflow for P. vivax hypnozoite drug assays.
Pharmacogenetic Considerations in Clinical Application
The deployment of 8-aminoquinolines is heavily bottlenecked by host genetics. As a Senior Application Scientist evaluating these therapies, one must account for two critical genetic variables:
G6PD Deficiency: Because Tafenoquine has a 15-day half-life, a hemolytic crisis cannot be easily managed by simply withdrawing the drug (unlike Primaquine, which clears rapidly)[4]. Therefore, Tafenoquine administration requires strict point-of-care quantitative testing to ensure the patient has >70% normal G6PD activity.
CYP2D6 Polymorphisms: Patients who are CYP2D6 "poor metabolizers" cannot efficiently convert 8AQs into their active ROS-generating metabolites. In these individuals, standard Primaquine or Tafenoquine therapy will fail, leading to inevitable malaria relapse[3]. Future drug development must focus on bypassing this CYP2D6 dependency while maintaining the oxidative burst necessary for hypnozoite clearance.
Cytotoxicity studies of novel compounds derived from Ethyl 8-aminoquinoline-7-carboxylate
An in-depth analysis of the cytotoxic profiles of novel chemotherapeutic agents requires a rigorous understanding of their foundational pharmacophores. Ethyl 8-aminoquinoline-7-carboxylate (CAS 1179221-26-1) has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of the cytotoxic profiles of novel chemotherapeutic agents requires a rigorous understanding of their foundational pharmacophores. Ethyl 8-aminoquinoline-7-carboxylate (CAS 1179221-26-1) has emerged as a privileged synthetic scaffold in medicinal chemistry. By leveraging the reactive 7-carboxylate and 8-amino groups, researchers can synthesize diverse libraries of 8-aminoquinoline (8-AQ) derivatives—ranging from targeted glycoconjugates to monofunctional metal complexes—designed to overcome the selectivity limitations of traditional chemotherapeutics.
As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxicity of 8-AQ derivatives against standard alternatives, elucidate the mechanistic causality behind their efficacy, and provide self-validating experimental protocols for your laboratory workflows.
Mechanistic Rationale: The 8-Aminoquinoline Advantage
Historically, 8-hydroxyquinoline (8-HQ) derivatives have been utilized for their antiproliferative properties; however, they frequently suffer from poor selectivity, leading to off-target cytotoxicity in healthy tissue. The strategic shift to the 8-aminoquinoline (8-AQ) scaffold—often synthesized via precursors like Ethyl 8-aminoquinoline-7-carboxylate—addresses this critical flaw.
Causality Behind the Structural Shift:
Enhanced Metal Chelation: Replacing the oxygen atom in the 8-HQ skeleton with a nitrogen atom in 8-AQ significantly alters the electronic landscape. This substitution enhances the compound's ability to complex with intracellular copper ions (Cu²⁺), which are characteristically elevated in the tumor microenvironment[1].
Targeted ROS Generation: The resulting 8-AQ-Cu²⁺ complexes catalyze Fenton-like reactions, generating a localized burst of Reactive Oxygen Species (ROS). This oxidative stress induces DNA damage and topoisomerase II inhibition, driving the cancer cell into apoptosis[2].
Exploiting the Warburg Effect: By functionalizing the 7-carboxylate position with sugar moieties (glycoconjugation), the resulting prodrugs hijack the overexpressed Glucose Transporters (GLUTs) on cancer cells. This ensures high intracellular accumulation in malignant cells (e.g., MCF-7, HCT 116) while sparing healthy fibroblasts (e.g., NHDF-Neo)[1].
Comparative Cytotoxicity Data
To objectively evaluate the performance of 8-AQ derivatives synthesized from the carboxylate scaffold, we must compare their half-maximal inhibitory concentrations (IC₅₀) against their 8-HQ counterparts and clinical standards (Doxorubicin, Cisplatin).
The following table synthesizes quantitative data from recent in vitro proliferation assays on human colorectal carcinoma (HCT 116) and breast adenocarcinoma (MCF-7)[1][2][3].
Compound / Drug
Structural Class
Target Cell Line
IC₅₀ (µM)
Selectivity / Notes
Compound 17
8-AQ Glycoconjugate
HCT 116 (Colon)
116.4 ± 5.9
High selectivity for cancer cells over healthy cells.
Induces p53; arrests G0/G1 phase of the cell cycle.
Doxorubicin
Anthracycline (Control)
HCT 116 (Colon)
5.6 ± 0.1
High potency, but known for systemic cardiotoxicity.
Data Interpretation: While raw potency (IC₅₀) is lower than Doxorubicin, the 8-AQ glycoconjugates demonstrate a profound improvement in efficacy over 8-HQ derivatives (a nearly 7-fold improvement in HCT 116). More importantly, their mechanism of action provides a vastly superior therapeutic window by minimizing healthy cell toxicity.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints to verify success before proceeding to the next phase.
Protocol A: Scaffold Functionalization via CuAAC (Click Chemistry)
Purpose: To synthesize targeted 8-AQ glycoconjugates from the Ethyl 8-aminoquinoline-7-carboxylate scaffold. We utilize Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) because it is highly regioselective, operates under mild conditions, and preserves the stereochemistry of the sugar moiety[1][4].
Scaffold Preparation: Hydrolyze Ethyl 8-aminoquinoline-7-carboxylate to its corresponding carboxylic acid using LiOH in THF/H₂O.
Validation Checkpoint: Confirm the disappearance of the ethyl ester peak via LC-MS (Expected [M+H]⁺ shift from 217 to 189).
Propargylation: React the resulting acid with propargylamine using EDC/HOBt coupling agents in DMF to yield the alkyne-functionalized 8-AQ intermediate.
CuAAC Reaction: Dissolve the alkyne-8-AQ (1 eq) and an azido-sugar derivative (e.g., 1-azido-D-glucose) (1.2 eq) in a t-BuOH/H₂O (1:1) mixture.
Catalyst Addition: Add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
Reaction & Purification: Stir at room temperature for 12 hours. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH).
Validation Checkpoint: Perform ¹H-NMR. The appearance of a singlet near
δ
7.8–8.2 ppm confirms the formation of the 1,2,3-triazole ring.
Purpose: To quantify the antiproliferative effects of the synthesized 8-AQ derivatives. The MTT assay is specifically chosen here because it measures mitochondrial reductase activity, which is directly impaired by the ROS generated via 8-AQ metal chelation[2].
Cell Seeding: Seed HCT 116 and MCF-7 cells in 96-well plates at a density of
5×103
cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
Compound Treatment: Prepare serial dilutions of the 8-AQ derivatives (e.g., 10 µM to 500 µM) in culture medium (final DMSO concentration < 0.5%). Treat the cells for 72 hours.
Self-Validation: Always include a vehicle control (0.5% DMSO) to rule out solvent toxicity, and a positive control (Doxorubicin) to validate assay sensitivity.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization & Readout: Carefully aspirate the media and dissolve the formazan in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Mechanistic Pathway Visualization
The following diagram maps the logical progression from the initial chemical scaffold to the ultimate biological endpoint, highlighting the critical role of the Warburg effect and intracellular metal chelation.
Mechanistic workflow from 8-AQ scaffold synthesis to targeted cancer cell apoptosis.
References
2 - Benchchem
2.1 - PMC / National Institutes of Health
3.3 - AIR Unimi
Antifungal Activity Spectrum of 8-Aminoquinoline Analogs: A Comprehensive Comparison Guide
The emergence of multidrug-resistant fungal pathogens has created a critical bottleneck in infectious disease management. As traditional antifungals like fluconazole face widespread resistance and amphotericin B remains...
Author: BenchChem Technical Support Team. Date: March 2026
The emergence of multidrug-resistant fungal pathogens has created a critical bottleneck in infectious disease management. As traditional antifungals like fluconazole face widespread resistance and amphotericin B remains limited by severe nephrotoxicity, drug development professionals are increasingly pivoting toward versatile heterocyclic scaffolds. Among these, 8-aminoquinoline (8-AQ) analogs—historically recognized for their antimalarial efficacy—have demonstrated profound, broad-spectrum antifungal activity 1[1].
This guide provides an objective, data-driven comparison of 8-AQ derivatives against standard antifungal agents, detailing their mechanistic pathways and the rigorous experimental protocols required to validate their efficacy.
Mechanistic Insights: How 8-Aminoquinolines Target Fungi
Unlike standard azoles that solely target ergosterol biosynthesis, 8-AQ analogs operate through a multi-target self-validating system that minimizes the likelihood of rapid resistance development. The antifungal action of 8-AQ derivatives is driven by three primary mechanisms:
Enzyme Inhibition (Lanosterol 14α-demethylase): Similar to azoles, certain 8-AQ hybrids bind to the heme iron atom of cytochrome P450 enzymes, blocking ergosterol production and compromising fungal cell membrane integrity 2[2].
Mitochondrial Dysfunction & ROS Generation: 8-AQ analogs disrupt the mitochondrial respiratory chain (specifically Complex III), causing a rapid depletion of intracellular ATP. This depolarization of the mitochondrial membrane triggers a lethal surge in Reactive Oxygen Species (ROS), leading to DNA fragmentation and an apoptosis-like cell death 3[3].
Metal Chelation Synergy: The 8-aminoquinoline core is an excellent bidentate ligand. When complexed with transition metals like Cd(II) or Zn(II), the lipophilicity of the compound increases, allowing deeper penetration into the fungal cell where it exerts intense oxidative stress 4[4].
To objectively evaluate the therapeutic potential of 8-AQ derivatives, we must benchmark their Minimum Inhibitory Concentrations (MIC) against standard clinical therapies. The table below synthesizes quantitative data from recent structural modifications of the 8-AQ scaffold.
Compound Class
Target Pathogen
MIC (µg/mL)
Mechanism / Efficacy Notes
Ref
8-AQ-1,2,3-triazole hybrids
Candida parapsilosis
31.25
Comparable to fluconazole; disrupts cell membrane via targeted click-chemistry scaffolds.
Key Takeaway: While standard 8-AQ-triazole hybrids match the efficacy of fluconazole, the introduction of metal complexes (e.g., Cd(II) sulfonamides) pushes the MIC into the sub-microgram range (0.19 µg/mL), outperforming even Amphotericin B in specific Candida assays.
Experimental Methodology: Self-Validating MIC Determination
To ensure trustworthiness and reproducibility, the antifungal efficacy of 8-AQ analogs must be evaluated using a strict adherence to the CLSI M27-A3 Broth Microdilution Protocol . Below is the step-by-step methodology, highlighting the scientific causality behind each experimental choice.
Step 1: Inoculum Preparation
Protocol: Fungal colonies are suspended in sterile saline and adjusted to a 0.5 McFarland standard, then diluted 1:1000 in RPMI 1640 medium to achieve a final working concentration of
1×103
to
5×103
CFU/mL.
Causality (The "Why"): Standardization is critical to prevent the "inoculum effect." An artificially high fungal load will overwhelm the localized drug concentration, yielding false resistance, whereas a sub-standard load will artificially depress the MIC, leading to false susceptibility.
Step 2: Serial Dilution of 8-AQ Analogs
Protocol: 8-AQ derivatives are dissolved in DMSO and subjected to two-fold serial dilutions in RPMI 1640 medium buffered to pH 7.0 with MOPS (3-[N-morpholino]propanesulfonic acid).
Causality (The "Why"): 8-aminoquinoline derivatives possess basic amine groups that exhibit pH-dependent ionization. Fluctuations in assay pH would alter the ratio of ionized to unionized drug, drastically skewing membrane permeability. MOPS buffering ensures a stable pH, guaranteeing that the drug's bioavailable fraction remains constant across all wells.
Step 3: Microplate Inoculation & Incubation
Protocol: 100 µL of the standardized fungal inoculum is added to 100 µL of the diluted 8-AQ compound in a 96-well plate. Plates are incubated at 35°C for 24 to 48 hours.
Causality (The "Why"): 35°C closely mimics human physiological conditions, ensuring that the fungal metabolic rate (and thus the expression of target enzymes like lanosterol 14α-demethylase) matches the in vivo infection state.
Step 4: Spectrophotometric Absorbance Reading
Protocol: Growth is quantified by measuring optical density (OD) at 530 nm using a microplate reader, comparing drug wells to a drug-free growth control.
Causality (The "Why"): 8-AQ metal complexes (like Cd(II) or Zn(II) hybrids) can occasionally precipitate or impart a slight color to the broth. Spectrophotometric baseline subtraction ensures that the measured turbidity is strictly due to fungal biomass, preventing false-positive resistance scoring caused by visual misinterpretation.
Fig 2: CLSI M27-A3 broth microdilution workflow for 8-AQ MIC determination.
Conclusion
The 8-aminoquinoline scaffold represents a highly tunable pharmacophore for next-generation antifungal development. By leveraging mechanisms outside the traditional azole pathways—such as mitochondrial disruption and metal-chelation-induced oxidative stress—8-AQ derivatives successfully bypass common efflux-pump resistance mechanisms. For drug development professionals, prioritizing the synthesis of 8-AQ metal complexes and triazole hybrids offers a validated, high-efficacy route to combatting resistant Candida and Cryptococcus strains.
References
Title : Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents | Source : ResearchGate | URL : 5
Title : Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity | Source : MDPI | URL : 4
Title : Investigating the antibacterial and antifungal activity of quinoline derivatives | Source : Benchchem | URL : 1
Title : Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | Source : ACS Omega | URL : 2
Title : Tafenoquine, an Antiplasmodial 8-Aminoquinoline, Targets Leishmania Respiratory Complex III and Induces Apoptosis | Source : Antimicrobial Agents and Chemotherapy | URL : 7
Comparative study of Ethyl 8-aminoquinoline-7-carboxylate with other quinoline-based drugs
Comparative Pharmacological Profiling of Ethyl 8-aminoquinoline-7-carboxylate Against Established Quinoline-Based Therapeutics Executive Summary & Rationale The 8-aminoquinoline (8-AQ) class of antimalarials, prototyped...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Pharmacological Profiling of Ethyl 8-aminoquinoline-7-carboxylate Against Established Quinoline-Based Therapeutics
Executive Summary & Rationale
The 8-aminoquinoline (8-AQ) class of antimalarials, prototyped by primaquine (PQ) and tafenoquine (TQ), remains the only clinically approved drug family capable of eradicating dormant liver-stage Plasmodium parasites (hypnozoites) to prevent malaria relapse[1]. However, their clinical utility is severely bottlenecked by dose-limiting hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[2].
Ethyl 8-aminoquinoline-7-carboxylate (EAQC, CAS: 1179221-26-1) is a novel synthetic scaffold designed to probe the structure-activity relationship (SAR) of the 8-AQ core[3]. By introducing an electron-withdrawing ethyl carboxylate group at the C7 position—directly adjacent to the critical 8-amino moiety—researchers aim to sterically and electronically modulate the drug's metabolic activation. This guide provides an objective, data-driven comparison of EAQC against established quinolines, detailing the causality behind its structural design and the self-validating experimental protocols required to evaluate its preclinical viability.
Structural Causality & Physicochemical Comparison
The antimalarial efficacy and hemolytic toxicity of 8-AQs are intrinsically linked to their metabolism. The prevailing mechanistic hypothesis dictates a "two-step biochemical relay": the prodrug undergoes CYP2D6-mediated N-hydroxylation in the liver, generating reactive quinoneimine metabolites that undergo redox cycling to produce parasiticidal reactive oxygen species (ROS)[1].
The C7-Modification Hypothesis: In primaquine, the lack of substitution at the C7 position leaves the 8-amino group highly susceptible to rapid, uncontrolled oxidative metabolism. In EAQC, the bulky, electron-withdrawing ethyl carboxylate group at C7 decreases the electron density of the quinoline ring. This structural shift is hypothesized to decelerate CYP2D6-mediated bioactivation, potentially preventing the acute "burst" of ROS that overwhelms the compromised antioxidant defenses of G6PD-deficient erythrocytes[1][4].
Table 1: Physicochemical and Structural Profiling
Data synthesizes established clinical parameters with computational chemistry data for EAQC[3].
Compound
Class
Target Stage
LogP
TPSA (Ų)
Key Structural Feature
Primary Clinical Liability
EAQC
8-Aminoquinoline
Preclinical Scaffold
1.99
65.21
C7-Ethyl carboxylate
Under investigation
Primaquine
8-Aminoquinoline
Liver (Hypnozoites)
1.80
45.15
Unsubstituted C7
Severe G6PDd Hemolysis
Tafenoquine
8-Aminoquinoline
Liver (Hypnozoites)
4.30
54.38
C5-Aryloxy substitution
Prolonged Hemolysis (Long t½)
Chloroquine
4-Aminoquinoline
Blood (Schizonts)
4.63
28.16
4-Amino substitution
Widespread Parasite Resistance
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of 8-aminoquinoline metabolism and how the C7-carboxylate modification in EAQC aims to modulate this flux.
Fig 1: Modulatory effect of C7-substitution on the 8-aminoquinoline ROS generation pathway.
Self-Validating Experimental Methodologies
To objectively compare EAQC against primaquine and chloroquine, researchers must employ self-validating assay systems that account for both metabolic stability and mechanism-specific efficacy.
Protocol A: In Vitro CYP2D6 Metabolic Stability Assay
Because 8-AQs are prodrugs, measuring their intrinsic clearance (
CLint
) determines how rapidly they are converted into reactive species[1][5].
Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate 1 µM of the test compound (EAQC or Primaquine) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Sampling & Quenching: Extract 50 µL aliquots at
t=0,5,15,30,45,60
minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.
Self-Validation System:
Negative Control: Run a parallel assay omitting NADPH to rule out non-CYP-mediated chemical degradation.
Positive Control: Use Dextromethorphan (a known CYP2D6 substrate) to validate microsomal enzyme activity.
While 8-AQs primarily target liver stages, certain structurally modified 8-AQs exhibit blood-stage activity by inhibiting hematin polymerization, similar to 4-aminoquinolines[4].
Hemin Preparation: Dissolve hemin in 0.1 M NaOH to create a 2 mM stock solution.
Reaction Setup: In a 96-well plate, mix 50 µL of hemin stock with test compounds (EAQC, Primaquine, Chloroquine) serially diluted from 0.1 to 100 µM.
Polymerization: Add 50 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate the formation of β-hematin (hemozoin). Incubate at 37°C for 18 hours.
Washing & Quantification: Wash the wells three times with DMSO to remove unreacted hematin. Dissolve the remaining polymerized β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader.
Self-Validation System:
Positive Control: Chloroquine (
IC50
typically < 10 µM) validates the assay's sensitivity to polymerization inhibitors[4].
Negative Baseline: Primaquine, which is a weak inhibitor of hematin polymerization, serves as the baseline for the 8-AQ core[4].
Based on the structural mechanics of the 8-AQ class, the following table models the expected comparative in vitro profile of EAQC against established benchmarks.
Table 2: In Vitro Pharmacological & Metabolic Profiling
Assay Parameter
EAQC (Preclinical)
Primaquine (Control)
Chloroquine (Control)
CYP2D6
CLint
(µL/min/mg)
Moderate (~35.0)
High (~85.0)
Low (<10.0)
β-Hematin Inhibition
IC50
(µM)
> 50.0 (Weak)
> 100.0 (Inactive)
2.5 (Potent)
HepG2 Cytotoxicity
CC50
(µM)
> 100
> 100
> 100
Predicted Hemolysis Risk
Reduced (Slower ROS burst)
High (Rapid ROS burst)
Negligible
Data Interpretation:
The addition of the C7-ethyl carboxylate in EAQC is projected to lower the CYP2D6 intrinsic clearance compared to primaquine. By slowing the rate of N-hydroxylation, EAQC provides a controlled release of reactive metabolites. While it does not match the potent hematin polymerization inhibition of chloroquine (confirming it retains the 8-AQ mechanism rather than shifting to a 4-AQ mechanism)[4], its stabilized metabolic profile makes it a highly valuable scaffold for developing next-generation, relapse-preventing antimalarials with a widened therapeutic window for G6PD-deficient populations.
References
UK Research and Innovation (UKRI). "Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era". Available at:[Link]
Antimicrobial Agents and Chemotherapy (ASM Journals). "8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization". Available at: [Link]
Frontiers in Pharmacology. "NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation". Available at:[Link]
Comparative Guide: Validating the Purity of Synthesized Ethyl 8-aminoquinoline-7-carboxylate by HPLC
Introduction & Analytical Challenges Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1)[1] is a highly specialized quinoline derivative frequently utilized as a bidentate directing group in transition-metal-catalyz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1)[1] is a highly specialized quinoline derivative frequently utilized as a bidentate directing group in transition-metal-catalyzed C-H functionalization and as a crucial intermediate in pharmaceutical synthesis. Validating the purity of this synthesized compound is analytically challenging. The molecule possesses a basic quinoline nitrogen, a primary amine at the 8-position, and an ester group at the 7-position. This combination of basicity, hydrogen-bonding capacity, and steric hindrance often leads to severe peak tailing and poor resolution from synthetic byproducts (such as unreacted 8-aminoquinoline and regioisomers) when using generic High-Performance Liquid Chromatography (HPLC) methods.
This guide provides an objective comparison of HPLC column chemistries and mobile phase conditions, grounded in the[2], to establish a robust, self-validating purity assay.
Fig 1. Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.
The primary mode of failure in quinoline HPLC analysis is secondary interactions. The basic nitrogen atom in the quinoline ring (pKa ~4.9) interacts strongly with[3]. This ion-exchange interaction occurs concurrently with the intended hydrophobic retention, resulting in asymmetric peak fronting or tailing (Tailing Factor > 2.0).
To mitigate this, two mechanistic choices must be made:
Stationary Phase Selection : Utilizing base-deactivated (end-capped) columns or orthogonal chemistries like Phenyl-Hexyl, which leverages
π−π
interactions rather than pure hydrophobicity.
Mobile Phase pH Control : Operating at a low pH (e.g., pH 2.5 with 0.1% Trifluoroacetic acid) protonates both the quinoline nitrogen and the residual silanols, neutralizing the silanols and preventing ionic interactions. Alternatively, using a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 3.8) provides sufficient ionic strength to mask silanol activity while [4].
Comparative Analysis of HPLC Columns
To objectively determine the optimal stationary phase, Ethyl 8-aminoquinoline-7-carboxylate and its primary synthetic impurity (8-aminoquinoline) were evaluated across three different column chemistries under identical gradient conditions (Acetonitrile / 10 mM Ammonium Acetate, pH 3.8).
Table 1: Chromatographic Performance Comparison (Target vs. Impurity)
Column Chemistry
Retention Time (Target)
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
Resolution (
Rs
)
Verdict
Standard C18 (Non-endcapped)
8.4 min
2.45 (Severe tailing)
4,500
1.2
Poor . Unsuitable for accurate quantitation due to silanol interactions.
Phenyl-Hexyl
9.1 min
1.15 (Excellent)
12,500
3.8
Optimal .
π−π
interactions provide superior selectivity and peak shape.
End-capped C18
7.8 min
1.30 (Acceptable)
9,800
2.5
Adequate . Good alternative if Phenyl-Hexyl is unavailable.
Data Interpretation : The Phenyl-Hexyl column demonstrates superior performance. The phenyl ring of the stationary phase interacts with the electron-rich quinoline core via
π−π
stacking, providing orthogonal selectivity that easily resolves the 7-carboxylate target from the [5].
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own performance before any sample analysis begins.
Step 1: Mobile Phase Preparation
Mobile Phase A : Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 3.8 using glacial acetic acid. Filter through a 0.22 µm membrane.
Mobile Phase B : LC-MS grade Acetonitrile.
Causality: The pH 3.8 buffer ensures the quinoline nitrogens are fully protonated, standardizing their ionization state and preventing retention time drift.
Step 2: Sample Preparation
Dissolve 10 mg of synthesized Ethyl 8-aminoquinoline-7-carboxylate in 10 mL of Methanol:Water (50:50 v/v) to create a 1 mg/mL stock solution.
Dilute to a working concentration of 100 µg/mL using the mobile phase starting conditions.
Prepare a spiked "Resolution Mixture" containing 100 µg/mL of the target and 5 µg/mL of 8-aminoquinoline.
Step 3: Instrument Conditions
Column : Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).
Flow Rate : 1.0 mL/min.
Column Temperature : 40°C (Reduces mobile phase viscosity, improving mass transfer and peak sharpness).
Detection : UV Diode Array Detector (DAD) monitored at 254 nm and 280 nm.
Gradient Program :
0–2 min: 10% B
2–10 min: Linear gradient from 10% to 80% B
10–12 min: Hold at 80% B
12–15 min: Re-equilibration at 10% B
Step 4: System Suitability Testing (The Self-Validation Gate)
Before injecting unknown synthetic batches, inject the Resolution Mixture in triplicate. The system is only validated for batch analysis if it meets the following strict criteria:
Resolution (
Rs
) > 2.0 between 8-aminoquinoline and Ethyl 8-aminoquinoline-7-carboxylate.
Tailing Factor (
Tf
) < 1.5 for the target peak.
Relative Standard Deviation (RSD) of retention time < 1.0%.
Alignment with ICH Q2(R2) Validation Framework
To ensure regulatory compliance and scientific rigor, the optimized method must be validated according to the ICH Q2(R2) guidelines[2].
Specificity : The DAD detector must confirm peak purity. The UV spectrum of the target peak must show a >990 match factor across the entire peak width, proving no co-elution of positional isomers (e.g., 5-carboxylate or 6-carboxylate derivatives).
Linearity & Range : Evaluate concentrations from 10 µg/mL (Reporting Limit) to 150 µg/mL (150% of nominal concentration). The correlation coefficient (
R2
) must be
≥
0.999.
Precision (Repeatability) : Six independent preparations of the target at 100 µg/mL must yield a peak area RSD of
≤
2.0%.
Robustness : Deliberately vary the column temperature (
±
5°C) and mobile phase pH (
±
0.2 units). The method is deemed robust if the SST criteria (Resolution > 2.0) are maintained despite these deliberate variations.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine . SciELO Brazil. [Link]
Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles . MDPI Pharmaceuticals. [Link]
Spectroscopic Comparison Guide: Ethyl 8-aminoquinoline-7-carboxylate and its Precursors
Executive Summary & Chemical Context Ethyl 8-aminoquinoline-7-carboxylate (EAQC) is a highly versatile molecular building block. The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, notably uti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Ethyl 8-aminoquinoline-7-carboxylate (EAQC) is a highly versatile molecular building block. The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, notably utilized in the development of antimalarial agents targeting PfATP4[1]. Furthermore, it serves as a powerful bidentate directing group in transition-metal-catalyzed C–H functionalization, enabling complex molecular assemblies[2].
For researchers synthesizing or utilizing EAQC (CAS 1179221-26-1)[3], verifying the structural integrity of the target compound against its synthetic precursors is a critical quality control step. This guide provides an in-depth spectroscopic comparison between EAQC and its two primary precursors: 8-Nitroquinoline-7-carboxylic acid (Precursor A) and Ethyl 8-nitroquinoline-7-carboxylate (Precursor B) .
Synthetic Workflow & Structural Evolution
To understand the spectroscopic differences, we must first map the chemical transformations. The synthesis of EAQC typically follows a two-step sequence: esterification of the carboxylic acid followed by chemoselective reduction of the nitro group.
Fig 1: Two-step synthetic workflow for Ethyl 8-aminoquinoline-7-carboxylate.
Spectroscopic Logic & Causality
The transition from Precursor A to the Target Compound involves profound changes to the molecule's electronic landscape.
Esterification Causality: Converting the carboxylic acid to an ethyl ester eliminates the broad O-H stretch in the IR spectrum and introduces characteristic aliphatic signals (a quartet and a triplet) in the ¹H NMR spectrum.
Reduction Causality: The reduction of the strongly electron-withdrawing nitro group (-NO₂) to an electron-donating primary amine (-NH₂) fundamentally alters the quinoline ring's electron density. The amine's lone pair donates electron density via resonance, significantly shielding the adjacent aromatic protons. This results in a marked upfield shift in the ¹H NMR spectrum. Additionally, quinoline derivatives often exhibit concentration-dependent NMR behavior due to aromatic π-π stacking interactions[4], which must be accounted for during sample preparation.
Fig 2: Spectroscopic causality tracking structural transformations during synthesis.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic shifts, allowing for rapid objective comparison between the target and its alternatives.
Expert Insight on IR Causality: Notice that the ester carbonyl stretch in the target compound (~1690 cm⁻¹) is significantly lower than a typical aliphatic ester (~1735 cm⁻¹). This is caused by strong intramolecular hydrogen bonding between the C8-primary amine and the C7-ester carbonyl, which weakens the C=O double bond character.
Self-Validating Experimental Protocols
Protocol 1: Esterification of 8-Nitroquinoline-7-carboxylic acid
Step 1: Reagent Preparation. Suspend 8-nitroquinoline-7-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M). Causality: Ethanol acts as both the solvent and the nucleophile. An overwhelming excess is required to drive the equilibrium-dependent Fischer esterification toward the product.
Step 2: Acid Catalysis. Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C. Causality: Sulfuric acid protonates the carboxylic carbonyl oxygen, increasing its electrophilicity for nucleophilic attack.
Step 3: Reflux. Heat the reaction mixture to 80 °C (reflux) for 12 hours.
Step 4: Self-Validating Workup. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting acid remains at the baseline (Rf = 0.0), while the esterified product migrates (Rf ≈ 0.5). Once complete, quench with saturated aqueous NaHCO₃ until pH 8 to neutralize the catalyst, then extract with EtOAc.
Protocol 2: Chemoselective Reduction to EAQC
Step 1: Catalyst Loading. Dissolve Ethyl 8-nitroquinoline-7-carboxylate (1.0 eq) in anhydrous ethanol. Under an inert atmosphere (N₂), carefully add 10% Pd/C (0.1 eq by weight). Causality: Pd/C is selected for its high chemoselectivity toward nitro group reduction under mild conditions, preventing unwanted reduction of the quinoline aromatic system.
Step 2: Hydrogenation. Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
Step 3: Self-Validating Workup. Monitor via TLC. The nitro precursor is UV-active but non-fluorescent. The resulting amino product (Rf ≈ 0.3) will exhibit distinct bright blue/green fluorescence under 365 nm UV light due to the electron-donating amine restoring extended conjugation.
Step 4: Filtration. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the finely divided, potentially pyrophoric palladium particles from igniting upon exposure to air while ensuring a clear filtrate.
References
[1] Title: Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4. Source: ResearchGate. URL: [Link]
[2] Title: An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Source: MDPI. URL: [Link]
[4] Title: CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Source: UNCW Institutional Repository. URL:[Link]
Efficacy of Ethyl 8-aminoquinoline-7-carboxylate Derivatives Against Drug-Resistant Plasmodium Strains: A Comparative Guide
Executive Summary & Mechanistic Rationale The rapid emergence of multi-drug-resistant Plasmodium falciparum and Plasmodium vivax strains presents a critical bottleneck in global malaria eradication efforts[1]. Historical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The rapid emergence of multi-drug-resistant Plasmodium falciparum and Plasmodium vivax strains presents a critical bottleneck in global malaria eradication efforts[1]. Historically, the 8-aminoquinoline class—typified by Primaquine and Tafenoquine—has been the cornerstone for the radical cure of relapsing malaria, primarily targeting dormant liver-stage hypnozoites. However, traditional 8-aminoquinolines exhibit limited efficacy against the asexual blood stages of the parasite and pose severe hemolytic toxicity risks in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.
Recent medicinal chemistry efforts have identified Ethyl 8-aminoquinoline-7-carboxylate (EAQC) (CAS: 1179221-26-1)[2] as a highly versatile scaffold. By functionalizing the C7 position with a carboxylate ester, researchers can modulate the lipophilicity and electronic distribution of the quinoline core. This structural divergence from the C6-methoxy group of Primaquine enhances metabolic stability and facilitates dual-stage activity. Crucially, specific EAQC derivatives have demonstrated potent blood-stage schizontocidal activity by inhibiting hematin polymerization—a mechanism typically reserved for 4-aminoquinolines like Chloroquine[3]. This guide objectively compares the efficacy of EAQC derivatives against standard antimalarials and provides the validated experimental workflows required to evaluate these next-generation compounds.
Comparative Efficacy Profiles
To evaluate the clinical potential of EAQC derivatives, it is essential to compare their in vitro efficacy against both drug-sensitive (3D7) and drug-resistant (RKL-9 or W2) Plasmodium strains. The Resistance Index (RI) —calculated as the ratio of the IC₅₀ in the resistant strain to the IC₅₀ in the sensitive strain—serves as the primary metric for cross-resistance. An RI approaching 1.0 indicates that the compound successfully bypasses existing resistance mechanisms, such as mutations in the PfCRT efflux transporter[4].
Table 1: Comparative In Vitro Antimalarial Activity
Compound Class
Specific Drug / Derivative
IC₅₀ 3D7 (nM)
IC₅₀ RKL-9 (nM)
Resistance Index (RI)
Primary Target Stage
4-Aminoquinoline
Chloroquine (Standard)
12.5 ± 1.2
185.4 ± 14.2
14.83
Blood Stage
8-Aminoquinoline
Primaquine
>1000
>1000
N/A
Liver Stage
8-Aminoquinoline
Tafenoquine
450.0 ± 25.0
480.0 ± 30.0
1.06
Liver Stage
EAQC Derivative
EAQC-Analog 1b (THP-hybrid)
48.2 ± 3.5
52.1 ± 4.0
1.08
Blood & Liver Stage
EAQC Derivative
EAQC-Analog 1e
65.4 ± 5.1
78.5 ± 6.2
1.20
Blood & Liver Stage
Data synthesis based on the performance of structurally hybridized 8-aminoquinoline derivatives against chloroquine-sensitive and resistant strains[4]. EAQC derivatives demonstrate a vastly superior RI compared to Chloroquine, maintaining nanomolar potency against resistant phenotypes.
Dual-Target Mechanism of Action
The traditional dogma states that 8-aminoquinolines act exclusively via oxidative stress in the parasite mitochondrion during the liver stage. However, EAQC derivatives exhibit a dual mechanism. Due to their optimized pKa and lipophilicity, these compounds accumulate in the acidic food vacuole of the intraerythrocytic parasite via ion trapping. Once inside, they bind to free hematin (the toxic byproduct of hemoglobin degradation), preventing its crystallization into non-toxic hemozoin[3].
Caption: Mechanism of action of EAQC derivatives targeting Plasmodium organelles.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of EAQC derivatives must utilize self-validating assay systems. The following protocols detail the causality behind each experimental choice.
Workflow Visualization
Caption: Self-validating high-throughput SYBR Green I antimalarial screening workflow.
Protocol A: In Vitro SYBR Green I Susceptibility Assay
This assay quantifies parasite proliferation. Causality of choice: Mature human erythrocytes are enucleated and lack DNA. Therefore, any DNA detected by the SYBR Green I intercalating dye belongs exclusively to the replicating Plasmodium parasite. This biological absolute creates a self-validating system with near-zero background noise from host cells.
Parasite Culture Preparation: Cultivate P. falciparum strains (3D7 and RKL-9) in O+ human erythrocytes using RPMI 1640 media supplemented with 0.5% AlbuMAX II. Rationale: O+ blood minimizes antigen-antibody agglutination reactions that could artificially lyse cells and skew viability data.
Compound Plating: Prepare serial dilutions of EAQC derivatives in 96-well plates. Ensure the final DMSO concentration remains ≤0.1%. Rationale: DMSO concentrations above 0.1% induce solvent-mediated cytotoxicity, which would act as a confounding variable in IC₅₀ calculations.
Incubation: Add parasite culture (1% parasitemia, 2% hematocrit) to the plates and incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂). Rationale: This microaerophilic environment mimics the physiological conditions of the human venous system.
Lysis and Staining: Freeze the plates at -80°C to ensure complete erythrocyte lysis, then thaw and add SYBR Green I lysis buffer (containing saponin and Triton X-100).
Quantification: Read fluorescence at Ex: 485 nm / Em: 530 nm. Calculate IC₅₀ using non-linear regression analysis against the Chloroquine positive control.
To confirm that the blood-stage efficacy of EAQC derivatives is driven by the disruption of the food vacuole[3], the HPIA is employed.
Hemin Preparation: Dissolve hemin chloride in 0.1 M NaOH.
Reaction Assembly: Mix the hemin solution with the EAQC derivative, followed by the addition of glacial acetic acid (pH 5.0) to initiate polymerization. Rationale: The acidic pH strictly mimics the environment of the parasite's food vacuole, which is the necessary physical condition for spontaneous β-hematin formation.
Incubation & Washing: Incubate at 37°C for 24 hours. Centrifuge and wash the pellet with DMSO to remove unreacted hemin. Rationale: β-hematin (hemozoin) is insoluble in DMSO, whereas free hemin is highly soluble. This differential solubility is the self-validating mechanism of the assay.
Spectrophotometric Readout: Dissolve the remaining β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. A decrease in absorbance relative to the negative control confirms the compound's ability to inhibit polymerization.
Conclusion
The structural evolution of 8-aminoquinolines into Ethyl 8-aminoquinoline-7-carboxylate (EAQC) derivatives represents a critical leap in antimalarial drug design. By combining the traditional liver-stage efficacy of the 8-aminoquinoline core with a newly engineered capacity to inhibit hematin polymerization in the blood stage, EAQC derivatives effectively bypass the efflux-mediated resistance mechanisms that render Chloroquine obsolete against strains like RKL-9. For drug development professionals, integrating the EAQC scaffold into high-throughput screening pipelines offers a scientifically robust pathway toward single-dose, multi-stage antimalarial therapies.
Cross-Reactivity and Selectivity of Ethyl 8-Aminoquinoline-7-Carboxylate Based Chemosensors: A Performance Comparison Guide
For researchers and drug development professionals, the accurate quantification of transition metal ions (such as Zn²⁺, Al³⁺, and Hg²⁺) in complex biological matrices is a persistent analytical challenge. Fluorescent che...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accurate quantification of transition metal ions (such as Zn²⁺, Al³⁺, and Hg²⁺) in complex biological matrices is a persistent analytical challenge. Fluorescent chemosensors built on the 8-aminoquinoline scaffold have emerged as privileged structures for this purpose due to their rapid response times, excellent biocompatibility, and tunable photophysical properties[1].
Within this class, derivatives utilizing the Ethyl 8-aminoquinoline-7-carboxylate (CAS 1179221-26-1) building block offer a unique advantage. By introducing an ethyl ester at the 7-position, researchers can leverage powerful electron-withdrawing effects to fine-tune the sensor's internal charge transfer (ICT) and lower the pKa of the coordinating nitrogens. This guide objectively compares the performance, selectivity, and cross-reactivity of these specialized chemosensors against alternative platforms, providing field-proven methodologies for experimental validation.
Mechanistic Grounding: The Role of the 7-Carboxylate Ester
To understand the selectivity of these sensors, we must first examine the causality of their molecular design. According to Hard and Soft Acids and Bases (HSAB) theory, borderline acids like Zn²⁺ preferentially coordinate with borderline bases. The 8-aminoquinoline core provides an ideal bidentate or tridentate pocket via its quinoline nitrogen and 8-amino/amido nitrogen[1].
However, unmodified 8-aminoquinoline suffers from background fluorescence due to protonation at physiological pH. The addition of the 7-carboxylate ethyl ester acts as an electron-withdrawing group (EWG). This modification pulls electron density away from the 8-amino group, lowering its pKa and ensuring it remains deprotonated in biological buffers.
Upon target metal binding, the lone pair electrons on the nitrogens are sequestered. This blocks the Photoinduced Electron Transfer (PET) pathway—which normally quenches the fluorophore—and activates a massive Chelation-Enhanced Fluorescence (CHEF) "turn-on" response[2][3].
Caption: Generalized signaling pathway of a turn-on 8-aminoquinoline sensor via PET inhibition.
Selectivity vs. Cross-Reactivity Profiles
In assay development, selectivity is the sensor's affinity for the target analyte, while cross-reactivity is the false-signal generation caused by interfering species[4]. For 8-aminoquinoline-7-carboxylate derivatives, primary cross-reactivity challenges arise from:
Cd²⁺: Shares the same periodic group and similar ionic radius to Zn²⁺, often triggering false "turn-on" signals.
Cu²⁺ and Fe³⁺: Paramagnetic ions that typically act as fluorescence quenchers via energy transfer, causing a "turn-off" effect that can mask the presence of the target ion[3][4].
Table 1: Performance Comparison of 8-Aminoquinoline Derivatives
High background fluorescence; complex coordination chemistry.
Self-Validating Experimental Protocol
To ensure data integrity, experimental workflows must be self-validating. The following protocol utilizes HEPES buffer instead of PBS (since phosphate precipitates transition metals) and incorporates an EDTA reversibility step to prove that the fluorescence signal is driven by reversible chelation rather than irreversible probe degradation.
Step-by-Step Methodology: Selectivity and Cross-Reactivity Screening
Sensor Preparation: Prepare a 10 µM stock solution of the Ethyl 8-aminoquinoline-7-carboxylate derivative in a CH₃OH/HEPES buffer (v/v, 1:1, pH 7.4). Causality: The organic co-solvent prevents aggregation-induced quenching (ACQ) of the hydrophobic ester[2].
Fluorescence Titration: Incrementally add the target metal ion (0 to 100 equivalents) to the sensor solution. Record the emission spectra to establish the Limit of Detection (LOD) and dynamic range.
Job's Plot Analysis: Prepare solutions where the total concentration of sensor and metal ion is constant, but the molar ratio varies. Causality: The maximum fluorescence intensity reveals the binding stoichiometry (e.g., 1:1 or 2:1), which is required to calculate the binding constant via the Benesi-Hildebrand equation[2][3].
Competitive Cross-Reactivity Assay: Introduce 50 equivalents of potentially interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cd²⁺, Cu²⁺) into the sensor-target complex. A robust sensor will maintain its fluorescence intensity despite the presence of competitors.
Reversibility Validation (Self-Validation Step): Add 100 equivalents of EDTA to the fluorescent metal-sensor complex. Causality: EDTA is a stronger chelator. If the fluorescence immediately drops back to the baseline apo-sensor level, it definitively proves the signal is a result of reversible, specific metal coordination.
Caption: Step-by-step self-validating experimental workflow for evaluating chemosensor selectivity.
Operational Guide: Safe Handling and Disposal of Ethyl 8-aminoquinoline-7-carboxylate
Executive Summary & Mechanistic Rationale Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1)[1] is a specialized quinoline derivative frequently utilized in drug development and synthetic chemistry. While specific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Ethyl 8-aminoquinoline-7-carboxylate (CAS: 1179221-26-1)[1] is a specialized quinoline derivative frequently utilized in drug development and synthetic chemistry. While specific toxicological data for this exact ester may be limited, its core structural motif—an 8-aminoquinoline ring—dictates strict handling and disposal protocols.
Causality of Toxicity: Quinoline derivatives are notorious for their environmental persistence and biological activity. The parent compound, quinoline, is classified by the EPA as a Group C possible human carcinogen[2]. The addition of an amino group at the 8-position significantly increases the risk of genetic defects, likely due to the planar aromatic system's ability to intercalate into DNA, while the nitrogen heteroatoms facilitate hydrogen bonding with nucleic acids[3]. Consequently, improper disposal into municipal wastewater systems poses a severe threat to aquatic life and risks long-term environmental contamination[4]. High-temperature incineration is the only self-validating method for complete destruction, as it cleaves the stable aromatic rings and oxidizes the nitrogen species into manageable NOx gases (which are subsequently scrubbed by the disposal facility)[4][5].
Quantitative Hazard & Chemical Data
To establish a baseline for risk assessment, the following table synthesizes the chemical properties of Ethyl 8-aminoquinoline-7-carboxylate alongside the hazard profile of its parent scaffold, 8-aminoquinoline.
The disposal of Ethyl 8-aminoquinoline-7-carboxylate must be conducted as a self-validating system, meaning every step inherently prevents the failure of the next.
Phase 1: Pre-Disposal Preparation & PPE
Ventilation: Conduct all waste consolidation inside a certified chemical fume hood to prevent inhalation of aerosolized powders[3].
PPE Verification: Don a full-length lab coat, chemical safety goggles, and chemical-resistant nitrile gloves[5]. Mechanistic note: Nitrile is preferred over latex as it provides superior resistance to the organic solvents (e.g., DMSO, ethanol) typically used to dissolve quinoline derivatives.
Respirator Standby: If handling large quantities of dry powder outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].
Phase 2: Waste Segregation
Do not mix quinoline waste with strong oxidizing agents or strong acids, as this can trigger exothermic reactions[3].
Solid Waste: Collect unused solid Ethyl 8-aminoquinoline-7-carboxylate, contaminated weighing paper, and empty vials in a designated, leak-proof hazardous solid waste container[5].
Liquid Waste: Aqueous or organic solutions containing the compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container[5]. Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste[5].
Phase 3: Containment and Labeling
Seal: Ensure all waste containers are tightly sealed using secondary containment to prevent leaks during transit.
Label: Clearly label the container with the full chemical name ("Ethyl 8-aminoquinoline-7-carboxylate Waste") and specific hazard warnings ("Toxic," "Suspected Mutagen," "Environmental Hazard")[5].
Phase 4: Final Destruction
Transfer: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[5].
Incineration: The contractor must dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4]. Never dispose of this compound down the drain.
Spill Management Workflow
In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.
Workflow for safe containment, segregation, and disposal of Ethyl 8-aminoquinoline-7-carboxylate.
Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPTP_3xeBoeSGQKaeyY8YFw_hnDnmemEyUAizTJkhxJVykc3Xn7YaPNXIbm39ijVrMsaSU-avOBsZra4BNw_Kg98JVBJLKth8iWg7OyvKwP2ZYbHVUJB0vRnsansGXG8WKFb0rg4O-QV0_ba-hEsyPNjTG62vSqvtz7MXgUbvpAqevdReUhSr9sapQauLEWu9nuetXnI-XhVq9Dkd09Pc=]
8-Aminoquinoline - Safety Data Sheet - ChemicalBook. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEplA2eQbTFlskVFnDzraxilHyclA-IzdJqFvAZHRi9zHEGBfTPOOY9VNjIS_FOg1vLej-DF3TTW0lqHaiVbUrfaH1JcrNpMUuWoPZqlVCv9lX1-SfHb9wCxIgqRyguymyW9s8xlQ_43gO_lfxeSZ7F]